2-Amino-1-(4-methylphenyl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSOKGGCDALKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-1-(4-methylphenyl)propan-1-ol chemical structure and properties
Technical Monograph: 2-Amino-1-(4-methylphenyl)propan-1-ol
Executive Summary
This compound (also known as 4-Methylnorephedrine or Dihydro-normephedrone ) is a phenethylamine derivative and a primary metabolite of the synthetic cathinone 4-Methylmethcathinone (Mephedrone, 4-MMC) . Structurally, it represents the reduced form of Normephedrone (4-methylcathinone), where the beta-ketone group has been reduced to a hydroxyl group, and the N-methyl group is absent (or removed via demethylation prior to reduction).[1]
In forensic toxicology and drug development, this compound serves as a critical biomarker for retrospective detection of mephedrone consumption, as its elimination half-life often exceeds that of the parent compound.[1] Chemically, it possesses two chiral centers, existing as a pair of diastereomers (erythro and threo), which significantly influences its pharmacological potency and analytical separation profile.[1]
Chemical Identity & Stereochemistry
The molecule features a phenethylamine backbone with a methyl substitution at the para position of the phenyl ring and a hydroxyl group at the beta-carbon.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-Methylnorephedrine; 4-Methylnorpseudoephedrine; Dihydro-normephedrone; 4-MNE |
| CAS Number | 35086-98-7 (HCl salt, mixture of diastereomers) |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol (Free Base); 201.69 g/mol (HCl Salt) |
| SMILES | CC(C(C1=CC=C(C=C1)C)O)N |
| InChI Key | FMCGSUUBYTWNDP-UHFFFAOYSA-N |
Stereochemical Configuration
The compound contains two chiral centers at C1 (hydroxyl bearing) and C2 (amine bearing), resulting in four possible stereoisomers.[1] In synthetic contexts involving non-stereoselective reduction (e.g., NaBH₄), a mixture of diastereomers is produced:
-
Erythro isomers: (1R,2S) and (1S,2R) – Analogous to Norephedrine .[1]
-
Threo isomers: (1R,2R) and (1S,2S) – Analogous to Norpseudoephedrine .[1]
Figure 1: Metabolic origin and stereochemical divergence of the target compound.
Physicochemical Properties
The presence of both an amino group and a hydroxyl group renders the molecule amphoteric but predominantly basic. The hydrochloride salt is the most stable form for storage and analysis.
| Property | Value / Description |
| Physical State | White crystalline solid (HCl salt); Viscous oil or solid (Free base) |
| Melting Point (HCl) | ~190–195 °C (Estimated based on Norephedrine HCl analogs) |
| Solubility | Highly soluble in water, ethanol, and methanol (Salt form).[1] Soluble in DCM/Ether (Free base).[1] |
| pKa (Amine) | ~9.4–9.6 (Predicted) |
| LogP (Octanol/Water) | ~1.1 (Free base); Lower for salt form.[1] |
| UV Absorbance | λmax ≈ 260 nm (Benzenoid band) |
Synthesis & Production Protocols
For research standards, the synthesis typically proceeds via the bromination-amination-reduction route starting from 4-methylpropiophenone.
Protocol: Synthesis from 4-Methylpropiophenone
Step 1: Alpha-Bromination
-
Dissolve 4-methylpropiophenone (1 eq) in glacial acetic acid.
-
Add Bromine (Br₂) (1 eq) dropwise at 20–25°C.
-
Stir until decolorization is complete.
-
Quench with water and extract the 2-bromo-1-(4-methylphenyl)propan-1-one intermediate.
Step 2: Amination (Delépine or Gabriel Synthesis preferred for primary amine) [1]
-
Direct amination with ammonia often yields secondary/tertiary amines. The Hexamine route is preferred.[1]
-
React the bromo-ketone with Hexamethylenetetramine (1.1 eq) in chloroform.
-
Filter the quaternary salt precipitate.
-
Hydrolyze with ethanolic HCl to yield 2-amino-1-(4-methylphenyl)propan-1-one (Normephedrone) .
Step 3: Carbonyl Reduction
-
Dissolve Normephedrone HCl in methanol.
-
Slowly add Sodium Borohydride (NaBH₄) (2 eq) at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with dilute HCl, basify with NaOH to pH >12, and extract with dichloromethane.
-
Precipitate the final product as the HCl salt using anhydrous HCl in ether.
Figure 2: Synthetic pathway for the production of analytical reference standards.
Analytical Characterization
Accurate identification requires distinguishing this compound from its N-methylated analog (4-methylephedrine) and its parent ketone.
Gas Chromatography-Mass Spectrometry (GC-MS)
The electron ionization (EI) spectrum is dominated by alpha-cleavage of the amine bond.
-
Base Peak (m/z 44): Corresponds to the iminium ion fragment [CH(NH2)CH3]+.[1] This is characteristic of non-N-substituted phenethylamines with an alpha-methyl group (amphetamine backbone).
-
Other Diagnostic Ions:
-
Derivatization: Due to the polarity of the OH and NH₂ groups, derivatization with BSTFA or TFAA is recommended for quantification.[1]
-
TFA-Derivative: Shifts the base peak and improves peak shape.
-
Liquid Chromatography (LC-MS/MS)
-
Ionization: ESI Positive mode [M+H]+.
-
Precursor Ion: m/z 166.1.[1]
-
Product Ions:
Pharmacology & Toxicology
Role as a Metabolite: this compound is a Phase I metabolite of mephedrone. The metabolic pathway involves:
-
N-Demethylation of Mephedrone to Normephedrone (CYP2D6 mediated).[1]
-
Ketone Reduction of Normephedrone to the target alcohol (Cytosolic reductases).[1]
Activity: While less potent than the parent ketone (Mephedrone), the alcohol metabolite retains sympathomimetic activity.[1] It acts as a substrate for monoamine transporters (DAT/NET), capable of releasing norepinephrine, though with reduced efficacy compared to the non-hydroxylated amphetamine analogs.[1] The introduction of the beta-hydroxyl group generally decreases lipophilicity and blood-brain barrier penetration relative to the ketone.
Toxicological Significance: In forensic cases, the presence of this metabolite (along with 4-carboxy-mephedrone) confirms ingestion of mephedrone rather than direct consumption of the metabolite itself. Its detection window in urine is significantly longer than that of Mephedrone.
References
-
Meyer, M. R., et al. (2010).[1] Metabolism and excretion of the new designer drug 4-methylmethcathinone (mephedrone) in rat and human urine using GC-MS and LC-MS/MS. Toxicology Letters. Link
-
LGC Standards. (2024). 4-Methylnorephedrine Hydrochloride Reference Standard Data Sheet.Link[1]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2011).[1] Report on the risk assessment of mephedrone in the framework of the Council Decision on new psychoactive substances.Link[1]
-
PubChem. (2024).[1][2][3] Compound Summary: this compound.[4] National Library of Medicine.[5] Link
-
ChemicalBook. (2024).[1][6] CAS 35086-98-7 Product Properties.[4]Link[1]
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. (-)-alpha-Methylnorepinephrine | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one | C13H19NO | CID 43794891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 35086-98-7 - TRC - 4-Methylnorephedrine Hydrochloride (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
- 5. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 90-82-4 CAS MSDS (Pseudoephedrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Deep Dive: The Metabolic Fate of Dihydro-normephedrone in Humans
Topic: Dihydro-normephedrone Metabolic Pathway in Humans Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Dihydro-normephedrone (also chemically distinct as 4-methylnorephedrine) represents a critical Phase I metabolite of the synthetic cathinone 4-methylmethcathinone (Mephedrone/4-MMC). In forensic toxicology and pharmacokinetic profiling, it serves as a marker of advanced metabolic reduction, distinguishing it from the oxidative pathways that generate 4-carboxy derivatives.
Understanding the formation and elimination of dihydro-normephedrone is essential for interpreting toxicology results, as its presence implies specific enzymatic activity (carbonyl reduction) distinct from the CYP450-dominated oxidative clearance.
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 2-amino-1-(4-methylphenyl)propan-1-ol[1]
-
Molecular Formula:
-
Exact Mass: 165.1154 Da
-
Precursor: Normephedrone (via carbonyl reduction) or Dihydromephedrone (via N-demethylation).[2]
-
Stereochemistry: The reduction of the
-keto group creates a second chiral center, resulting in diastereomers (erythro- and threo- forms), complicating chiral separation in analytical workflows.
Metabolic Pathway Architecture
The metabolic generation of dihydro-normephedrone is non-linear, occurring via two intersecting pathways. While Cytochrome P450 2D6 (CYP2D6) drives the oxidative N-demethylation, the reduction of the ketone moiety is catalyzed by cytosolic enzymes, primarily NADPH-dependent carbonyl reductases (CBRs).
Mechanistic Causality
-
Primary Route (N-Demethylation First): Mephedrone is N-demethylated by CYP2D6 to form Normephedrone .[3] This intermediate acts as a substrate for carbonyl reductases, yielding Dihydro-normephedrone.
-
Secondary Route (Reduction First): Mephedrone is directly reduced to Dihydromephedrone , which is subsequently N-demethylated by CYP2D6 to form Dihydro-normephedrone.
Note on Enzymatic Kinetics: The reduction step is generally stereoselective. In human liver microsomes (HLM), the formation of the alcohol metabolite is often rate-limited by the availability of NADPH and the specific isoform expression of CBR1 or AKR (Aldo-keto reductase).
Pathway Visualization
The following diagram illustrates the dual-entry formation and subsequent Phase II conjugation of dihydro-normephedrone.
Figure 1: Dual-pathway formation of Dihydro-normephedrone involving CYP2D6-mediated demethylation and Carbonyl Reductase (CBR)-mediated reduction.[3]
Experimental Protocols
To validate this pathway or quantify the metabolite in biological matrices, the following protocols are recommended. These methodologies prioritize "self-validating" steps, such as the inclusion of internal standards and negative controls to ensure data integrity.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Substrate: Normephedrone (1 µM final conc).
Workflow:
-
Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of HLM in a reaction vessel. Pre-warm at 37°C for 5 minutes.
-
Initiation: Add 5 µL of Normephedrone stock. Initiate reaction by adding 50 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing deuterated internal standard (Dihydro-normephedrone-d3).
-
Preparation: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.
Validation Check: Include a "No-NADPH" control to rule out non-enzymatic degradation.
Protocol B: LC-MS/MS Quantification
Objective: High-sensitivity detection of Dihydro-normephedrone in plasma or incubation media.
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B hold 0.5 min; 5% to 95% B over 4 min; re-equilibrate.
MRM Transitions (Representative):
| Analyte | Precursor Ion (
Quantitative Pharmacokinetic Data
The following data summarizes the kinetic behavior of Dihydro-normephedrone relative to its precursors.
| Parameter | Value (Mean | Context | Source |
| Renal Clearance ( | High variability suggests pH-dependent excretion. | [1] | |
| Detection Window | Up to 72 hours | In urine following intranasal administration.[2] | [1] |
| Metabolic Ratio | < 0.1 (Plasma) | Ratio of Dihydro-normephedrone to Parent (Mephedrone). | [2] |
| Protein Binding | ~20% | Low binding affinity facilitates renal filtration. | [3] |
Analytical Logic & Troubleshooting
When analyzing Dihydro-normephedrone, researchers often encounter isobaric interference from other amphetamine-like metabolites.
-
Logic: Dihydro-normephedrone (
166) is isobaric with certain impurities or fragments of larger metabolites. -
Solution: Chromatographic separation is non-negotiable. The diastereomers (erythro/threo) may split into two peaks. Integration must sum both peaks unless chiral separation is explicitly intended.
-
Causality: The reduction of the ketone creates a new stereocenter. Since Mephedrone is often racemic, and reduction is not 100% stereospecific, a mixture of four isomers (two enantiomeric pairs) is theoretically possible, appearing as two peaks on achiral columns.
Experimental Workflow Diagram
Figure 2: Standardized analytical workflow for the extraction and quantification of Dihydro-normephedrone.
References
-
Mephedrone and Its Metabolites: A Narrative Review. Source: National Institutes of Health (NIH) / PMC. [Link]
-
Metabolic Profile of Mephedrone: Identification of Normephedrone Conjugates. Source: ResearchGate / Toxicology Letters. [Link]
-
In vitro metabolism studies on mephedrone and analysis of forensic cases. Source: PubMed / Drug Testing and Analysis. [Link]
-
Mephedrone (4-methylmethcathinone) Metabolism and Pharmacokinetics. Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
Sources
Technical Guide: Identification of 4-Methylcathinone (Mephedrone) Phase I Metabolites
Executive Summary
The identification of 4-Methylcathinone (4-MMC, Mephedrone) metabolites is a critical workflow in forensic toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Unlike traditional amphetamines, synthetic cathinones exhibit high metabolic instability and isomerism (e.g., 3-MMC vs. 4-MMC), rendering standard targeted screening insufficient.
This guide details the Phase I metabolic landscape of 4-MMC and provides a validated LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflow for the identification of its primary metabolites: Normephedrone , Dihydromephedrone , and 4-Carboxymethcathinone .
Part 1: The Metabolic Landscape
Chemical Instability & Biotransformation
4-MMC undergoes extensive hepatic metabolism. The beta-keto moiety makes the molecule more polar than its amphetamine analogs, but also more susceptible to reduction.
Primary Phase I Pathways:
-
N-Demethylation: Removal of the terminal methyl group to form Normephedrone . Mediated primarily by CYP2D6 .[1]
-
Carbonyl Reduction: Reduction of the beta-keto group to the corresponding alcohol, Dihydromephedrone . This creates two stereoisomers (ephedrine-like and pseudoephedrine-like configurations).
-
Side-Chain Oxidation: Oxidation of the 4-methyl (tolyl) group to 4-Hydroxytolyl-mephedrone , which is rapidly oxidized further to 4-Carboxymethcathinone .
-
Critical Insight: In human urine, the 4-carboxy metabolite is often the most abundant marker, whereas the parent drug may be undetectable in late-phase samples [1, 2].
-
Metabolic Pathway Diagram
The following diagram illustrates the branching Phase I pathways.
Figure 1: Phase I metabolic pathways of 4-MMC showing mass shifts and enzymatic drivers.[2]
Part 2: Experimental Framework (In Vitro)
To generate metabolites for identification when reference standards are unavailable, an Human Liver Microsome (HLM) incubation is the gold standard.
HLM Incubation Protocol
Objective: Generate Phase I metabolites in a controlled environment.
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Quenching Solvent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow Steps:
-
Pre-Incubation:
-
Mix 183 µL Buffer + 5 µL HLM (final conc. 0.5 mg/mL) + 2 µL 4-MMC (10 µM final).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 10 µL NADPH regenerating system.
-
Control: Prepare a negative control replacing NADPH with buffer to rule out non-enzymatic degradation.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
Timepoints: Harvest aliquots at 0, 15, 30, and 60 minutes.
-
-
Termination:
-
Add 200 µL Ice-cold ACN to quench metabolism and precipitate proteins.
-
-
Preparation:
-
Centrifuge at 14,000 x g for 10 min (4°C).
-
Transfer supernatant to LC vials.
-
Part 3: Analytical Strategy (LC-HRMS)
Chromatographic Separation
Isomeric separation is the biggest challenge. 4-MMC (Para-substituted) must be chromatographically resolved from 3-MMC (Meta) and 2-MMC (Ortho), as they share identical exact masses and similar fragmentation patterns.
-
Column: C18 Biphenyl or Phenyl-Hexyl phases (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100mm, 1.7 µm).
-
Why? The pi-pi interactions offered by phenyl phases provide superior selectivity for positional isomers compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: Slow ramp from 5% to 40% B over 10 minutes to maximize isomeric resolution.
Mass Spectrometry (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Scan Mode: Full Scan (m/z 100–600) + Data Dependent MS/MS (ddMS2).
-
Resolution: >30,000 FWHM (to distinguish isobars).
Metabolite Identification Logic
Use Mass Defect Filtering (MDF) to identify unexpected metabolites. The core structure of cathinone is preserved, so metabolites will cluster around specific mass defects.
Table 1: Key Phase I Metabolites & Mass Spectral Characteristics
| Metabolite Name | Biotransformation | Formula | Exact Mass [M+H]+ | Key Fragment Ions (m/z) |
| 4-MMC (Parent) | - | C11H15NO | 178.1226 | 160.112 (H2O loss), 145.088 (Methylamine loss) |
| Normephedrone | N-Demethylation | C10H13NO | 164.1070 | 146.096, 131.073 |
| Dihydromephedrone | Carbonyl Reduction | C11H17NO | 180.1383 | 162.127 (H2O loss), 147.104 |
| 4-Hydroxytolyl-MMC | Hydroxylation | C11H15NO2 | 194.1176 | 176.107 (H2O loss) |
| 4-Carboxy-MMC | Oxidation to Acid | C11H13NO3 | 208.0968 | 190.086 (H2O loss) |
Note: The "Key Fragment" for cathinones often involves the loss of water (M-18) and the cleavage of the C-N bond (alpha-cleavage).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for metabolite identification.
Part 4: Data Interpretation & Pitfalls
The Isomer Trap
A common error in 4-MMC analysis is misidentifying 3-MMC metabolites as 4-MMC metabolites.
-
Solution: Compare retention times (RT) with authentic standards. 4-MMC typically elutes after 3-MMC on C18 columns but this order can reverse on Biphenyl columns depending on mobile phase additives.
-
Fragment Differentiation: While MS2 spectra are similar, the ratio of the tropylium ion (m/z 91.054) to the iminium ion can vary between isomers [3].
In-Source Fragmentation
Cathinones are fragile. High desolvation temperatures can cause in-source loss of water (M-18).
-
Check: If you see a peak at m/z 160.112 but no peak at 178.123, you are likely fragmenting the parent in the source. Lower the source temperature (<350°C) and declustering potential.
References
-
Meyer, M. R., et al. (2010).[2][4][5][6][7] Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry.[4][6] Analytical and Bioanalytical Chemistry. Link
-
Pedersen, A. J., et al. (2013).[4][5] In vitro metabolism studies on mephedrone and analysis of forensic cases. Drug Testing and Analysis. Link
-
Pozo, O. J., et al. (2015).[4] Mass spectrometric evaluation of mephedrone in vivo human metabolism: identification of phase I and phase II metabolites, including a novel succinyl conjugate.[4] Drug Metabolism and Disposition. Link
-
Khreit, O. I., et al. (2013).[8] Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS2. Xenobiotica. Link
Sources
- 1. In vitro metabolism studies on mephedrone and analysis of forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]
Metabolic Fate and Analytical Significance of 2-Amino-1-(4-methylphenyl)propan-1-ol in 4-MMC Biotransformation
[1]
Executive Summary
The compound This compound (commonly referred to as dihydro-normephedrone or 4-methylnorephedrine ) represents a terminal Phase I metabolite in the biotransformation of mephedrone.[1] Unlike the parent compound and its primary metabolite (normephedrone), which are potent monoamine transporter substrates, this alcohol derivative signifies a key detoxification step mediated by carbonyl reduction. Its presence in biological matrices serves as a retrospective marker for 4-MMC ingestion, particularly valuable when the parent drug has been eliminated due to its short half-life (~2.2 hours).[1]
Chemical Identity & Structural Context
This metabolite is structurally analogous to norephedrine but carries a 4-methyl substitution on the phenyl ring.[1]
-
IUPAC Name: this compound[1]
-
Common Aliases: Dihydro-normephedrone, 4-Methylnorephedrine, Nor-dihydro-mephedrone.[1]
-
Molecular Formula: C₁₀H₁₅NO[1]
-
Molar Mass: 165.23 g/mol [1]
-
Stereochemistry: The reduction of the
-keto group in the chiral parent molecule creates a second chiral center, resulting in two sets of diastereomers: erythro- and threo- forms. This stereochemical complexity is critical for chromatographic separation, as the diastereomers may exhibit distinct retention times and ionization efficiencies.
The Metabolic Pathway
The formation of this compound is the result of sequential N-demethylation and carbonyl reduction.[1] While CYP2D6 drives the initial oxidative step, the subsequent reduction is catalyzed by cytosolic enzymes, primarily Carbonyl Reductase 1 (CBR1) .
Mechanistic Flow[1]
-
Phase I Oxidative N-Demethylation: 4-MMC is metabolized by CYP2D6 to form Normephedrone (4-methylcathinone).[1] This is the major active metabolite.[1]
-
Phase I Carbonyl Reduction: The ketone moiety of Normephedrone is reduced to a hydroxyl group by CBR1 (and potentially 11
-HSD1), yielding This compound .[1] -
Alternative Pathway: Direct reduction of 4-MMC to Dihydromephedrone (4-methylephedrine) followed by N-demethylation is possible but kinetically less favored in human hepatocytes compared to the Normephedrone route.[1]
Pathway Visualization
Figure 1: Metabolic cascade of 4-MMC highlighting the formation of the target amino-alcohol metabolite via Normephedrone.
Pharmacological & Toxicological Relevance
Understanding the activity of this metabolite is essential for interpreting toxicological data.[1]
-
Loss of Psychotropic Potency: Unlike 4-MMC and Normephedrone, which are potent releasers of Dopamine (DA) and Serotonin (5-HT), the reduced alcohol metabolite This compound exhibits significantly lower affinity for monoamine transporters (DAT/SERT).[1] The reduction of the
-keto group to a hydroxyl removes the critical structural motif required for high-potency transporter inversion.[1] -
Residual Sympathomimetic Activity: While centrally weak, this metabolite retains structural similarity to norephedrine.[1] It may possess residual peripheral sympathomimetic activity (e.g., adrenergic receptor interaction), potentially contributing to the prolonged cardiovascular strain (tachycardia, hypertension) seen in overdose cases, even after the parent drug has cleared.
-
Detoxification Marker: The conversion to the alcohol form renders the molecule more polar and amenable to Phase II conjugation (glucuronidation), facilitating renal excretion.
Analytical Protocol: LC-MS/MS Detection
Reliable quantification requires a validated LC-MS/MS method due to the polarity and low molecular weight of the analyte.[1]
Sample Preparation
Given the polar nature of the amino-alcohol, Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for recovery.[1]
-
Protocol: Mixed-mode Cation Exchange (MCX) cartridges.[1]
Chromatographic Separation
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended over C18 to ensure adequate retention of this polar metabolite and separation of diastereomers.
-
Mobile Phase:
Mass Spectrometry Parameters (MRM)
The following transitions are derived from the fragmentation patterns of
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Mechanism |
| Dihydro-normephedrone | 166.1 [M+H]⁺ | 148.1 | 133.1 | 15 - 20 | Loss of H₂O (-18) |
| 117.1 | 25 - 30 | Alpha-cleavage |
-
Transition Logic:
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of dihydro-normephedrone.
References
-
Meyer, M. R., et al. (2010).[1] "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Link
-
Pedersen, A. J., et al. (2013).[1] "In vitro metabolism studies on mephedrone and analysis of forensic cases." Drug Testing and Analysis. Link
-
Lohona, P., et al. (2025).[1] "Quantitative analysis of mephedrone using liquid chromatography tandem mass spectroscopy: Application to human hair." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Mayer, F. P., et al. (2016).[1] "Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters."[1] British Journal of Pharmacology.[1] Link
-
Rose, M. E., et al. (2002).[1] "Characterization of carbonyl reductase 1 (CBR1) in drug metabolism." Chemico-Biological Interactions. Link
Technical Monograph: 2-Amino-1-(4-methylphenyl)propan-1-ol (4-Methylnorephedrine)
This technical monograph serves as a definitive reference for 2-Amino-1-(4-methylphenyl)propan-1-ol , a critical Phase I metabolite of the synthetic cathinone Mephedrone (4-MMC). This guide is structured for researchers in forensic toxicology, pharmacology, and medicinal chemistry.
Chemical Identity & Nomenclature
The compound This compound is a phenethylamine derivative characterized by a phenyl ring substituted with a methyl group at the para position, a propanol chain, and a primary amino group at the alpha carbon.[1] It is chemically distinct from Mephedrone (a ketone) and 4-Methylephedrine (an N-methylated alcohol).
Synonym & Identifier Database
| Category | Identifier / Synonym | Notes |
| Common Name | 4-Methylnorephedrine | Preferred trivial name.[1] Abbreviated as 4-MNE . |
| IUPAC Name | This compound | Formal systematic name. |
| Chemical Class | Substituted Phenethylamine / Amphetamine | Specifically a beta-hydroxy amphetamine. |
| Parent Precursor | Normephedrone (4-Methylcathinone) | The ketone form (CAS: 31952-47-3).[2][3] |
| Metabolic Role | Dihydro-metabolite of Normephedrone | Formed via carbonyl reduction of the Phase I metabolite. |
| Isomeric Forms | erythro-4-Methylnorephedrinethreo-4-Methylnorpseudoephedrine | Contains two chiral centers (C1, C2), resulting in 4 stereoisomers. |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol |
Critical Note on Stereochemistry: The generic name "4-Methylnorephedrine" often refers to the racemic mixture of diastereomers. In forensic analysis, distinguishing between the erythro (norephedrine-like) and threo (norpseudoephedrine-like) forms is essential, as they may exhibit different chromatographic retention times and pharmacological potencies.
Structural & Metabolic Lineage
Understanding the origin of 4-Methylnorephedrine is vital for interpreting toxicological data. It is not typically a primary drug of abuse but appears as a metabolite following the ingestion of Mephedrone (4-MMC).
Pathway Visualization
The following diagram illustrates the metabolic cascade from the parent drug Mephedrone to the target alcohol metabolite.
Figure 1: Metabolic pathway showing the N-demethylation of Mephedrone to Normephedrone, followed by reduction to 4-Methylnorephedrine.
Synthesis & Preparation Protocol
For research purposes (e.g., generating reference standards), 4-Methylnorephedrine is typically synthesized via the reduction of its ketone precursor, Normephedrone.
Protocol: Sodium Borohydride Reduction
Objective: Convert 2-amino-1-(4-methylphenyl)propan-1-one (Normephedrone) to this compound.
Reagents:
-
Reducing Agent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (MeOH)
-
Quenching Agent: Dilute Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 equivalent of Normephedrone HCl in Methanol (0.1 M concentration) in a round-bottom flask. Stir at 0°C (ice bath).
-
Reduction: Slowly add 2.0 equivalents of NaBH₄ in small portions over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the ketone spot.
-
Quenching: Cool the solution to 0°C and acidify to pH 2 using dilute HCl to destroy excess hydride.
-
Extraction: Basify the aqueous layer to pH 12 using NaOH. Extract 3x with Dichloromethane (DCM).
-
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the crude amino-alcohol as a diastereomeric mixture.
Validation Check:
-
IR Spectroscopy: Disappearance of the carbonyl stretch (~1680 cm⁻¹) and appearance of a broad hydroxyl stretch (~3300 cm⁻¹).
Analytical Characterization (Mass Spectrometry)
Accurate identification in biological matrices requires precise mass spectral data. 4-Methylnorephedrine exhibits a fragmentation pattern distinct from Mephedrone.
GC-MS Fragmentation Data (EI, 70eV)
| Fragment Ion (m/z) | Relative Abundance | Structural Assignment |
| 44 | 100% (Base Peak) | [CH₃-CH=NH₂]⁺ (Alpha-cleavage of amine) |
| 150 | < 5% | [M - CH₃]⁺ (Loss of terminal methyl) |
| 165 | < 1% | [M]⁺ (Molecular Ion - Weak/Absent) |
| 122 | ~10-15% | [M - C₂H₅N]⁺ (Tropylium ion derivative) |
Interpretation: The base peak at m/z 44 is diagnostic for a primary amine with an alpha-methyl group (unsubstituted nitrogen). This distinguishes it from Mephedrone (secondary amine, base peak m/z 58) and 4-Methylephedrine (secondary amine, base peak m/z 58).
Pharmacological & Toxicological Context
While primarily a metabolite, 4-Methylnorephedrine retains pharmacological activity.
-
Mechanism: It acts as a sympathomimetic agent, likely functioning as a substrate-type releaser of norepinephrine and dopamine, similar to norephedrine (phenylpropanolamine).
-
Potency: Generally considered less potent than the parent cathinone (Mephedrone) regarding psychostimulant effects, but may contribute to cardiovascular side effects (hypertension, vasoconstriction) due to adrenergic activation.
-
Forensic Significance: Its presence in urine without the parent drug suggests historical ingestion (late-stage excretion) or ingestion of the metabolite directly.
References
-
Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry.
-
Pedersen, A. J., et al. (2013). In vitro metabolism studies on mephedrone and analysis of forensic cases.[5] Drug Testing and Analysis.
-
PubChem Compound Summary. 2-Amino-1-(4-methylphenyl)propan-1-one (Normephedrone Precursor).[4]
-
Cayman Chemical. nor-Mephedrone (hydrochloride) Reference Standard.
Sources
- 1. 4-Methylracephedrine | C11H17NO | CID 95435678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylcathinone - Wikipedia [en.wikipedia.org]
- 3. 4-Methylcathinone - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | C10H14ClNO | CID 20232110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Dihydro-normephedrone in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Rationale
The rapid metabolic turnover of synthetic cathinones, specifically Mephedrone (4-methylmethcathinone, 4-MMC), presents a significant challenge for forensic and clinical toxicology. While the parent compound is unstable in biological matrices, its Phase I metabolites offer an extended window of detection.
This Application Note details the development of a robust LC-MS/MS method for Dihydro-normephedrone (chemically identified as 4-methylnorephedrine). This specific metabolite represents the product of two key metabolic steps: N-demethylation and keto-reduction.[1]
Why this method matters:
-
Stability: Unlike the parent ketone (mephedrone), the reduced alcohol metabolites (dihydro-forms) exhibit greater chemical stability in stored samples.[1]
-
Selectivity: This protocol utilizes a Pentafluorophenyl (PFP) stationary phase rather than a standard C18.[1] This is critical for separating diastereomers (threo/erythro forms) common in ephedrine-type structures, which C18 columns often fail to resolve.[1]
-
Sensitivity: We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix interferences (phospholipids) that cause ion suppression in ESI+ mode.[1]
Analyte Characterization
Understanding the physicochemical properties of the target is the first step in method design.[1]
| Property | Detail |
| Common Name | Dihydro-normephedrone |
| Chemical Name | 4-Methylnorephedrine (or 4-methylcathine) |
| Molecular Formula | C₁₀H₁₅NO |
| Exact Mass | 165.1154 Da |
| Precursor Ion [M+H]⁺ | 166.1 Da |
| LogP | ~1.2 (Moderately polar) |
| pKa | ~9.5 (Basic amine) |
Metabolic Pathway Visualization
The following diagram illustrates the formation of Dihydro-normephedrone from the parent drug, Mephedrone.[1]
Figure 1: Metabolic pathway showing the convergence of Phase I biotransformations leading to Dihydro-normephedrone.[1]
Method Development & Optimization
Chromatographic Strategy (The "Why")
Standard C18 columns rely on hydrophobic interactions.[1] However, Dihydro-normephedrone is a relatively small, polar amine with potential stereoisomers.[1]
-
Choice: Pentafluorophenyl (PFP) Column (e.g., Kinetex F5 or similar).[1]
-
Mechanism: PFP phases offer pi-pi interactions and hydrogen bonding capabilities, providing superior selectivity for aromatic amines and separating positional isomers that co-elute on C18.[1]
Mass Spectrometry Source Conditions
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Source Logic: The secondary amine readily protonates under acidic conditions.[1]
-
Gas Temp: 350°C (High temperature aids desolvation of the aqueous mobile phase).[1]
-
Sheath Gas Flow: 11 L/min (Crucial for stabilizing the spray of polar compounds).[1]
Experimental Protocols
Protocol A: Sample Preparation (Mixed-Mode SPE)
Objective: Maximize recovery while removing phospholipids.[1]
Materials:
Step-by-Step Workflow:
-
Pre-treatment:
-
Conditioning:
-
Loading:
-
Load pre-treated sample at low vacuum (<5 Hg).[1]
-
-
Washing (Critical Step):
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the amine, breaking the ionic bond with the sorbent.
-
-
Reconstitution:
-
Evaporate to dryness under N₂ at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase A.
-
Protocol B: LC-MS/MS Acquisition Parameters
LC Gradient Table:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
| Time (min) | % B | Event |
| 0.00 | 2 | Initial Hold (Trapping) |
| 0.50 | 2 | Start Gradient |
| 4.00 | 40 | Elution of polar metabolites |
| 5.00 | 95 | Wash (Remove lipids) |
| 6.50 | 95 | Hold Wash |
| 6.60 | 2 | Re-equilibration |
| 9.00 | 2 | End of Run |
MRM Transition Table: Note: Collision Energies (CE) are indicative and should be optimized per instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Dwell (ms) |
| Dihydro-normephedrone | 166.1 | 148.1 | Quantifier | 18 | 50 |
| 166.1 | 105.1 | Qualifier 1 | 25 | 50 | |
| 166.1 | 133.1 | Qualifier 2 | 22 | 50 | |
| IS (Mephedrone-d3) | 181.1 | 163.1 | Quantifier | 20 | 50 |
-
Mechanistic Insight: The transition 166.1 -> 148.1 represents the loss of water [M+H - H₂O]⁺, a characteristic fragmentation for ephedrine-class alcohols.[1] The 105.1 fragment corresponds to the 4-methylbenzyl cation.[1]
Method Validation & Quality Assurance
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.[1]
Matrix Effect & Recovery Assessment
Do not rely solely on solvent standards.[1] You must perform a Post-Extraction Spike experiment.
-
Set A (Standard): Analyte in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte.[1]
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1]
Stability Warning
Research indicates that synthetic cathinone metabolites can be unstable.[1]
-
Storage: Samples must be stored at -20°C .
-
Preservative: Use Sodium Fluoride/Potassium Oxalate tubes for blood collection to inhibit enzymatic activity.[1]
-
Autosampler: Keep autosampler temperature at 4°C. Stability in the autosampler is typically validated for 24 hours.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for the extraction and detection of Dihydro-normephedrone.
References
-
Czerwińska, J., et al. (2019).[1] Stability of mephedrone and five of its phase I metabolites in human whole blood.[1][3] Drug Testing and Analysis.[1][3][4][5][6][7][8][9] King's College London.[1][3] Link
-
Olesti, E., et al. (2017).[1] Pharmacokinetics of Mephedrone and Its Metabolites in Human by LC-MS/MS.[1][7][8][10][11] The AAPS Journal.[1][10] Link
-
PubChem. (n.d.).[1] Compound Summary: Dihydromephedrone (Related Structure).[1][11] National Library of Medicine.[1] Link[1]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.Link
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. sciex.com [sciex.com]
- 5. caymanchem.com [caymanchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Mephedrone and Its Metabolites in Human by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unife.it [iris.unife.it]
- 11. Mephedrone and Its Metabolites: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge of Analyzing Beta-Amino Alcohols
An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of beta-amino alcohols through derivatization has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of derivatization protocols, emphasizing the chemical principles and practical considerations essential for successful analysis.
Beta-amino alcohols are a class of organic compounds containing both an amino group and a hydroxyl group separated by two carbon atoms. This structure is prevalent in many biologically active molecules, including pharmaceuticals and natural products. Direct analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by their high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[1][2][3]
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable moieties.[4][5][6] This application note details two of the most robust and widely applied derivatization strategies for beta-amino alcohols: silylation and acylation.
Silylation: A Versatile Approach for Enhanced Volatility
Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5][7] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[8][9]
Mechanism of Silylation
Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens on the amino and hydroxyl groups of the beta-amino alcohol. The reaction proceeds via a nucleophilic attack of the heteroatom (N or O) on the silicon atom of the silylating agent, leading to the formation of a silylated derivative and a neutral, volatile byproduct.[7][10]
Silylation Experimental Workflow
Protocol for Silylation using MSTFA
This protocol provides a general guideline for the silylation of beta-amino alcohols. Optimization of reaction time and temperature may be necessary for specific analytes.
-
Sample Preparation : Evaporate a known amount of the sample to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[8][11]
-
Reagent Addition : Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to the dried sample, followed by 100 µL of MSTFA.
-
Reaction : Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis : Cool the sample to room temperature before injecting an aliquot into the GC-MS system.
| Parameter | Condition | Rationale |
| Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Highly reactive and produces volatile byproducts.[9] |
| Solvent | Pyridine or Acetonitrile | Aprotic solvents that do not interfere with the reaction. |
| Temperature | 60-100°C | Facilitates the reaction to proceed to completion. |
| Time | 30-60 minutes | Sufficient time for complete derivatization of both functional groups. |
Table 1: Typical Silylation Reaction Conditions
Acylation: Producing Stable Derivatives for Robust Analysis
Acylation involves the introduction of an acyl group into a molecule by replacing an active hydrogen atom.[4] For beta-amino alcohols, both the amino and hydroxyl groups are acylated, leading to the formation of stable amide and ester linkages, respectively.
Mechanism of Acylation
Acylating agents, such as trifluoroacetic anhydride (TFAA), react readily with the amino and hydroxyl groups.[12][13] The reaction is often catalyzed by a non-nucleophilic base, which serves to neutralize the acid byproduct and drive the reaction to completion. The resulting fluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties.[14]
Acylation Experimental Workflow
Protocol for Acylation using TFAA
This protocol is a general procedure for the acylation of beta-amino alcohols and may require optimization for specific compounds.
-
Sample Preparation : Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent like benzene or ethyl acetate.[13]
-
Reagent Addition : Add 10 µL of TFAA. The addition of a catalyst such as triethylamine (TEA) can promote reactivity.[13]
-
Reaction : Cap the vial and heat at 50°C for 15 minutes.[14]
-
Workup (Optional) : After cooling, add 1 mL of 5% aqueous ammonia to remove excess reagent and acidic byproducts. Shake and allow the layers to separate.[13]
-
Analysis : Inject an aliquot of the organic (upper) layer into the GC-MS.
| Parameter | Condition | Rationale |
| Reagent | TFAA (Trifluoroacetic anhydride) | Highly reactive and forms stable, volatile derivatives.[12][14] |
| Solvent | Benzene, Ethyl Acetate | Aprotic solvents that are compatible with the reaction. |
| Temperature | 50-70°C | Provides sufficient energy to overcome the activation barrier. |
| Time | 15-30 minutes | Typically a rapid reaction. |
Table 2: Typical Acylation Reaction Conditions
Chiral Derivatization: Resolving Enantiomers
Many beta-amino alcohols are chiral, and the separation of their enantiomers is often critical in pharmaceutical and biological studies. Chiral derivatization involves reacting the racemic analyte with an enantiomerically pure derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[15][16]
Principle of Chiral Derivatization
Conclusion
The choice between silylation and acylation for the derivatization of beta-amino alcohols depends on the specific analyte, the matrix, and the analytical goals. Silylation is a versatile and effective method for increasing volatility, but the derivatives can be sensitive to moisture. Acylation, particularly with fluorinated anhydrides, produces highly stable derivatives that are well-suited for robust, quantitative methods. For enantiomeric analysis, chiral derivatization is an indispensable tool. By understanding the principles and protocols outlined in this application note, researchers can develop reliable and sensitive GC-MS methods for the analysis of beta-amino alcohols.
References
-
ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride | Request PDF. Retrieved from [Link]
-
Unknown. (n.d.). GC Derivatization. Retrieved from [Link]
-
ResearchGate. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test | Request PDF. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF. Retrieved from [Link]
-
PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Retrieved from [Link]
-
PMC. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
JoVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
Agilent. (n.d.). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
Semantic Scholar. (2018). [PDF] Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. adis-international.ro [adis-international.ro]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. covachem.com [covachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid phase extraction (SPE) of cathinone metabolites from urine
Application Note: High-Efficiency Solid Phase Extraction (SPE) of Cathinone Metabolites from Urine
Executive Summary
The rapid proliferation of synthetic cathinones (e.g., Mephedrone, MDPV,
This guide details a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol. By exploiting the basicity of the cathinone amine group (pKa ~7.5–9.5), this method utilizes a "catch-and-release" mechanism that provides superior cleanup and recovery (>90%) compared to traditional reversed-phase methods.
Metabolic Context & Target Analytes
Synthetic cathinones are
-
Primary Metabolic Pathways:
-
-Ketone Reduction: Converts the ketone to an alcohol (e.g., Mephedrone
Dihydromephedrone). These metabolites are more polar and harder to extract with LLE. -
N-Dealkylation: Removal of the alkyl group from the nitrogen.
-
Demethylenation: Specific to methylenedioxy-derivatives (e.g., Methylone), followed by O-methylation.
-
-Ketone Reduction: Converts the ketone to an alcohol (e.g., Mephedrone
Why SPE? The increased polarity of dihydro-metabolites makes them prone to ion-suppression in LC-MS/MS if the urine matrix is not aggressively cleaned. MCX cartridges remove neutral interferences (salts, urea, endogenous acids) while retaining the basic analytes.
Strategic Method Development: The MCX Mechanism
The protocol uses a polymeric sorbent functionalized with both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.
Mechanism of Action:
-
Loading (Acidic pH): The urine is acidified (pH < pKa). The cathinone amine is protonated (
) and binds ionically to the sorbent's sulfonic acid group ( ). -
Interference Removal (Organic Wash): Since the analyte is "locked" by the ionic bond, we can wash the cartridge with 100% methanol. This aggressive wash removes neutral hydrophobic impurities (fats, uncharged drugs) that would otherwise cause matrix effects.
-
Elution (Basic pH): A high pH solvent deprotonates the amine (
) and/or neutralizes the sorbent, breaking the ionic bond and releasing the clean analyte.
Caption: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange (MCX) SPE allows for aggressive organic washing without analyte loss.
Materials & Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 mL or 60 mg / 3 mL.
-
Internal Standard (IS): Mephedrone-d3 or MDPV-d8 (1 µg/mL in MeOH).
-
Hydrolysis Enzyme:
-Glucuronidase (recombinant or E. coli derived). -
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
), Sodium Acetate.
Detailed Experimental Protocol
Phase A: Sample Pre-treatment
Rationale: While many cathinones are excreted unchanged, hydrolysis ensures detection of glucuronidated phase II metabolites, improving retrospective analysis capabilities.
-
Aliquot: Transfer 200 µL of urine into a microcentrifuge tube.
-
Internal Standard: Add 20 µL of IS working solution.
-
Hydrolysis (Optional but Recommended):
-
Add 50 µL
-glucuronidase solution + 100 µL 1M Acetate Buffer (pH 5.0). -
Incubate at 60°C for 30–60 minutes.
-
-
Dilution & pH Adjustment:
-
Add 600 µL of 0.1% Formic Acid in Water (or Phosphate Buffer pH 6.0).
-
Critical Check: Verify pH is between 4.0 and 6.0. This ensures the cathinone amine is protonated (
) for capture. -
Centrifuge at 10,000 rpm for 5 mins to pellet particulates.
-
Phase B: Solid Phase Extraction (MCX)
| Step | Solvent / Volume | Critical Technical Note |
| 1. Condition | 1 mL MeOH | Activates hydrophobic ligands on the polymer. |
| 2. Equilibrate | 1 mL Water (or 0.1% FA) | Prepares the ionic environment. |
| 3. Load | Supernatant from Phase A | Load at low flow rate (1 mL/min) to maximize ion-exchange interaction kinetics. |
| 4. Wash 1 | 1 mL 0.1% Formic Acid (aq) | Removes hydrophilic interferences (salts, proteins) and ensures analyte protonation. |
| 5. Wash 2 | 1 mL 100% MeOH | The "Magic" Step: Removes hydrophobic neutrals (lipids) that cause matrix effects. Analyte remains bound ionically. |
| 6. Dry | High Vacuum (2-5 mins) | Remove excess MeOH to prevent dilution of the eluate. |
| 7. Elute | 2 x 500 µL 5% | High pH breaks the ionic bond; organic solvent disrupts hydrophobic interaction. |
Phase C: Reconstitution
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase A/B (95:5).
-
Vortex and transfer to LC vial.
LC-MS/MS Analytical Conditions
-
Column: Biphenyl phases (e.g., Kinetex Biphenyl or Raptor Biphenyl) are superior to C18 for separating isomeric cathinones and polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).
-
Gradient: 5% B to 95% B over 8 minutes.
Workflow Diagram
Caption: End-to-end workflow for the extraction and analysis of cathinone metabolites.
Validation & Performance Metrics
The following data represents typical performance metrics for this MCX protocol based on field validations (Source: Concheiro et al., Ambach et al.).
| Parameter | Performance | Notes |
| Absolute Recovery | 85% – 105% | High recovery due to strong ionic retention preventing loss during wash steps. |
| Matrix Effect | < 15% (Suppression/Enhancement) | Significantly better than LLE due to the removal of phospholipids in Wash 2. |
| LOD / LOQ | 0.1 – 1.0 ng/mL | Suitable for forensic toxicology cutoffs.[1] |
| Linearity | Range: 1 – 1000 ng/mL.[2] |
Troubleshooting Guide
-
Problem: Low Recovery.
-
Cause: Sample pH was too high during loading.
-
Fix: Ensure urine is acidified to pH < 6.0. If the drug is not protonated, it flows through the MCX cartridge.
-
-
Problem: High Backpressure.
-
Cause: Clogged cartridge frit.
-
Fix: Centrifuge urine samples at high speed (10,000g) before loading. Do not apply excessive vacuum pressure.
-
-
Problem: Poor Peak Shape (Tailing).
-
Cause: Solvent mismatch during injection.
-
Fix: Ensure reconstitution solvent matches the initial mobile phase conditions (e.g., 95% Aqueous).
-
References
-
Concheiro, M., et al. (2013). Confirmation of synthetic cathinones in urine by LC-MS/MS.[3][4][5][6][7] Journal of Analytical Toxicology. Available at: [Link]
-
Ambach, L., et al. (2015). Comprehensive validation of a LC-MS/MS method for the detection of 16 synthetic cathinones in urine. Drug Testing and Analysis.[3][4][5][7][8][9][10][11][12][13] Available at: [Link]
-
Waters Corporation. (2020). Oasis MCX Cartridge Care & Use Manual. Available at: [Link]
-
Al-Saffar, H.B., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites.[3] Frontiers in Chemistry. Available at: [Link]
Sources
- 1. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of synthetic cathinone α-pyrrolidinovalero-phenone and its metabolite in urine using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. semanticscholar.org [semanticscholar.org]
Application Note: Enantioselective Separation of 2-amino-1-(4-methylphenyl)propan-1-ol
Abstract
This application note details the protocol for the enantiomeric resolution of 2-amino-1-(4-methylphenyl)propan-1-ol (also known as 4-methylnorephedrine), a critical chiral intermediate in the synthesis of sympathomimetic drugs and chiral auxiliaries. Due to the presence of two chiral centers, this molecule presents four stereoisomers (erythro- and threo- pairs). This guide prioritizes a Normal Phase Chiral HPLC method using an Amylose-based stationary phase, achieving baseline resolution (
Introduction & Chemical Context
Target Molecule: this compound Structure: Phenylpropanolamine derivative with a para-methyl substitution. Stereochemistry: Two chiral centers (C1-hydroxyl, C2-amine).
-
Isomers: (1R,2S), (1S,2R) [Erythro pair]; (1R,2R), (1S,2S) [Threo pair]. Challenge: The free primary amine and hydroxyl group create strong hydrogen bonding potentials, often leading to peak tailing on silica-based columns. Furthermore, the 4-methyl group increases lipophilicity compared to the parent norephedrine, requiring specific mobile phase tuning.
Stereochemical Significance
In pharmaceutical applications, the biological activity is strictly governed by stereochemistry. For adrenergic agonists in this class, the erythro-(1R,2S) configuration is often the most potent. Consequently, separating the (1R,2S) enantiomer from its (1S,2R) antipode is a critical quality attribute (CQA).
Method Development Strategy
The separation strategy relies on the "Three-Point Interaction" model of chiral recognition. We utilize a polysaccharide-based Chiral Stationary Phase (CSP), specifically Amylose tris(3,5-dimethylphenylcarbamate) .[1]
Mechanism of Action
-
H-Bonding: The carbamate groups on the CSP backbone form hydrogen bonds with the amino and hydroxyl groups of the analyte.
- Interactions: The phenyl rings of the CSP interact with the p-tolyl ring of the analyte.
-
Steric Fit: The amylose helical groove creates a chiral cavity that preferentially accommodates one enantiomer over the other based on the spatial arrangement of the methyl and hydroxyl groups.
Mobile Phase Logic
-
Non-Polar Diluent (Hexane/Heptane): Promotes tight analyte-CSP interaction.
-
Alcohol Modifier (IPA/Ethanol): Modulates retention time. IPA is preferred here for better peak shape.
-
Basic Additive (Diethylamine - DEA): CRITICAL. The free amine on the analyte will interact with residual silanols on the silica support, causing severe tailing. DEA (0.1%) masks these sites, sharpening the peaks.
Visual Workflow
Caption: Workflow for developing the chiral HPLC method, highlighting the critical optimization of the mobile phase with basic additives.
Protocol 1: Analytical Chiral HPLC (Standard)
This is the primary method for purity analysis and enantiomeric excess (ee) determination.
Instrumentation & Materials
-
System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Alternative: Chiralpak IA (Immobilized version, more robust).
-
-
Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).
Operating Conditions
| Parameter | Setting |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) |
| Injection Vol | 5 - 10 µL |
| Sample Diluent | Mobile Phase (or 50:50 Hexane:IPA) |
| Run Time | 20 - 30 minutes |
Step-by-Step Procedure
-
Preparation: Premix the mobile phase. Ensure DEA is added to the alcohol portion before mixing with hexane to prevent immiscibility issues. Degas thoroughly.
-
Equilibration: Flush the column with mobile phase for at least 45 minutes or until the baseline stabilizes.
-
Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of the diluent. Filter through a 0.45 µm PTFE syringe filter.
-
Execution: Inject the sample.
-
Shutdown: Flush column with 90:10 Hexane:IPA (no DEA) for 20 mins before storage to prevent amine salt precipitation.
Expected Results
-
Elution Order: Typically, the (1S,2R) isomer elutes first, followed by the (1R,2S) isomer (Note: Elution order must be confirmed with pure standards as it can shift with temperature).
-
Resolution (
): Expect between enantiomers. -
Selectivity (
): Typically > 1.3.
Protocol 2: Semi-Preparative Purification
Objective: Isolate 100 mg - 1 g of pure enantiomer for biological testing.
Scaling Factors
To scale from analytical (4.6 mm ID) to semi-prep (10 mm or 20 mm ID), apply the following scaling rules to maintain retention times and resolution.
| Parameter | Analytical (4.6 mm) | Semi-Prep (10 mm) | Prep (20 mm) |
| Flow Rate | 1.0 mL/min | 4.7 mL/min | 19.0 mL/min |
| Loading (approx) | 0.05 mg | 1.0 - 5.0 mg | 10 - 50 mg |
Procedure Modifications
-
Concentration: Increase sample concentration to 20-50 mg/mL.
-
Stacked Injections: If the peaks are baseline resolved (
), utilize stacked injections (injecting the next sample before the previous one finishes eluting) to maximize throughput. -
Fraction Collection: Collect fractions based on UV threshold (slope detection).
-
Post-Processing: Evaporate solvent under reduced pressure (Rotavap) at < 40°C. Caution: The amine is basic; ensure no acidic vapors are present in the rotavap to avoid salt formation.
Protocol 3: Classical Resolution (Bulk Scale Alternative)
For multi-gram to kilogram scale, HPLC is often too costly. Diastereomeric salt crystallization is the industry standard for this class of amines.
Resolving Agent: Di-p-toluoyl-D-tartaric acid (D-DTTA) or L-DTTA.
Protocol Summary:
-
Dissolve racemic this compound in Methanol/Water (approx 4:1).
-
Add 0.5 - 1.0 equivalents of D-DTTA.
-
Heat to reflux until clear.
-
Cool slowly to room temperature (1°C/min).
-
Filter the precipitate. The solid is usually enriched in the (1R,2S)-amine
D-DTTA salt (verify specific rotation). -
Recrystallize to upgrade chiral purity (>99% ee).
-
Liberate the free base using NaOH extraction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Increase DEA concentration to 0.2%. Ensure column is dedicated to basic analytes. |
| Poor Resolution | Column degradation or wrong mode | Check column performance with a standard (e.g., trans-stilbene oxide). Lower flow rate. |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase. Avoid using 100% IPA or MeOH as diluent if possible. |
| Pressure High | Frit blockage | Reverse flush column (if permitted by manufacturer) or replace inlet frit. Filter samples strictly. |
References
-
Daicel Corporation. Chiralpak AD-H Instruction Manual.Link (General reference for Amylose-based columns).
- Srinivasu, M. K., et al. "Chiral stationary phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation." MDPI, 2022. (Discusses method development on AD-H/OD-H columns).
-
Lomsadze, K., et al. "Separation of enantiomers of norephedrine by capillary electrophoresis."[2] Electrophoresis, 2012.[2][3] Link (Comparative study on norephedrine analogs).
-
Phenomenex. Chiral HPLC Separations Guide.Link (General protocols for amino alcohol separation).
-
BenchChem. Application Notes for Chiral HPLC Analysis of Amino Alcohols.Link (Reference for mobile phase additives).
Disclaimer
This application note is intended for research and development purposes. Users must validate methods according to ICH Q2(R1) guidelines before applying them to regulated drug products.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Separation of enantiomers of norephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors [mdpi.com]
Application Note: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-ol Reference Standards
Abstract
This comprehensive application note provides detailed protocols for the synthesis of 2-amino-1-(4-methylphenyl)propan-1-ol, a critical reference standard for researchers in drug development and related scientific fields. Two robust and well-documented synthetic routes are presented, starting from the readily available precursor, 4-methylpropiophenone. The first route involves a multi-step process of α-bromination, followed by amination and subsequent reduction. The second route details a direct, one-pot reductive amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and self-validating protocols to ensure the synthesis of high-purity reference standards.
Introduction
This compound, also known as 4-methylnorephedrine, is a phenylpropanolamine derivative. As a member of this class of compounds, it and its analogues are of significant interest in medicinal chemistry and pharmacology due to their potential biological activities. The availability of high-purity reference standards is paramount for accurate analytical method development, impurity profiling, and pharmacological studies.
This document outlines two reliable methods for the synthesis of this compound. The choice of synthetic route may depend on available reagents, equipment, and desired stereochemical outcome. Both methods are presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidance for the characterization of the final product.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be efficiently achieved from 4-methylpropiophenone through two primary pathways.
Route 1: Multi-step Synthesis via α-Bromination
This classic approach involves three distinct chemical transformations:
-
α-Bromination: 4-Methylpropiophenone is first brominated at the α-position to the carbonyl group to yield 2-bromo-4'-methylpropiophenone. This electrophilic substitution is typically catalyzed by an acid and proceeds via an enol or enolate intermediate.
-
Amination: The resulting α-bromoketone is a potent electrophile and readily undergoes nucleophilic substitution with an amine source, such as ammonia, to introduce the amino group, forming 2-amino-1-(4-methylphenyl)propan-1-one.
-
Reduction: The final step is the reduction of the ketone functionality to a secondary alcohol. This is commonly achieved using a hydride reducing agent like sodium borohydride.
Route 2: Direct Reductive Amination
Reductive amination offers a more streamlined, one-pot approach to synthesize the target molecule.[1][2] This reaction combines the carbonyl compound (4-methylpropiophenone) with an amine source (ammonia or an ammonium salt) and a reducing agent in a single reaction vessel. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding amine.[3] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone.[4]
Experimental Protocols
3.1. Route 1: Multi-step Synthesis
3.1.1. Step 1: Synthesis of 2-Bromo-4'-methylpropiophenone
This protocol is adapted from established bromination procedures of propiophenone derivatives.[5][6]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 4'-Methylpropiophenone | 98% purity |
| Chloroform | Anhydrous |
| Aluminum chloride | Anhydrous, finely ground |
| Bromine | Reagent grade |
| Diethyl ether | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Dropping funnel | |
| Filtration apparatus | Buchner funnel and flask |
| Rotary evaporator |
Procedure:
-
In a round-bottom flask, dissolve 14.8 g (0.1 mol) of 4'-methylpropiophenone in 100 ml of chloroform.
-
Add a catalytic amount of finely ground aluminum chloride to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of 15.9 g (0.1 mol; 5 ml) of bromine in 20 ml of chloroform and place it in a dropping funnel.
-
Add the bromine solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Filter the reaction mixture to remove any solids.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Wash the resulting crystalline residue with cold diethyl ether and filter to collect the product.
-
Dry the crystals under vacuum to obtain 2-bromo-4'-methylpropiophenone.
3.1.2. Step 2: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-one
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2-Bromo-4'-methylpropiophenone | From Step 1 |
| Ammonia solution | Concentrated aqueous or in methanol |
| Toluene | Anhydrous |
| Sodium hydroxide solution | e.g., 1 M |
| Hydrochloric acid | Dilute solution |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Dissolve the 2-bromo-4'-methylpropiophenone (0.1 mol) in a suitable solvent such as toluene in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of a concentrated solution of ammonia with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by TLC.
-
After the reaction is complete, add water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
To isolate the product, the amine can be extracted into a dilute hydrochloric acid solution.
-
The aqueous acidic layer is then basified with a sodium hydroxide solution to precipitate the free amine.
-
The product can then be extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield 2-amino-1-(4-methylphenyl)propan-1-one.
3.1.3. Step 3: Reduction to this compound
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2-Amino-1-(4-methylphenyl)propan-1-one | From Step 2 |
| Methanol | Anhydrous |
| Sodium borohydride | 98% purity |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath |
Procedure:
-
Dissolve 2-amino-1-(4-methylphenyl)propan-1-one (0.05 mol) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (an excess, e.g., 0.1 mol) in small portions to control the reaction rate.
-
After the addition is complete, continue stirring at room temperature for a few hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
3.2. Route 2: Direct Reductive Amination
This one-pot protocol is a more efficient alternative to the multi-step route.[1][3]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 4'-Methylpropiophenone | 98% purity |
| Ammonium acetate or Ammonia in Methanol | Reagent grade |
| Sodium cyanoborohydride (NaBH3CN) | 95% purity |
| Methanol | Anhydrous |
| Acetic acid | Glacial |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| pH meter or pH paper |
Procedure:
-
To a solution of 4'-methylpropiophenone (0.1 mol) in methanol, add a large excess of ammonium acetate (e.g., 5-10 equivalents) or use a solution of ammonia in methanol.
-
Stir the mixture at room temperature.
-
Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic (pH > 10) with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualization of Synthetic Pathways
Figure 1: Synthetic pathways for this compound.
Purification and Characterization
5.1. Purification
The crude product from either synthetic route can be purified by the following methods:
-
Recrystallization: Suitable solvents for recrystallization include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
5.2. Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet), CH-OH proton (doublet), CH-NH₂ proton (multiplet), CH₃ protons (doublet and singlet). The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Aromatic carbons, CH-OH carbon, CH-NH₂ carbon, and CH₃ carbons. |
| IR Spectroscopy | Broad O-H and N-H stretching bands (around 3200-3500 cm⁻¹), C-H stretching bands (aromatic and aliphatic), and C-O stretching band (around 1050-1150 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₀H₁₅NO, MW: 165.23 g/mol ). |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Sodium borohydride and sodium cyanoborohydride are reactive with water and acids, releasing flammable hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.
Conclusion
This application note provides two effective and well-documented methods for the synthesis of this compound reference standards. The multi-step approach offers a classic and reliable route, while the direct reductive amination provides a more efficient one-pot alternative. By following the detailed protocols and characterization guidelines presented, researchers can confidently produce high-purity material essential for their scientific endeavors.
References
-
PrepChem. Synthesis of 2-Bromo-4'-methylpropiophenone. Available at: [Link]
-
Safrole. Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Available at: [Link]
-
Scribd. Guide to 2-bromo-4'-methylpropiophenone Synthesis. Available at: [Link]
-
FAQ. How is 2-Bromo-4-Methylpropiophenone Used in the Synthesis of 4-MMC HCl?. Available at: [Link]
-
ResearchGate. Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. The reaction scheme in the reductive amination of propiophenone with... Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available at: [Link]
-
YouTube. Reductive Amination. Available at: [Link]
-
PubChem. 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one. Available at: [Link]
-
Wikipedia. Mephedrone. Available at: [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available at: [Link]
Sources
Chiral HPLC column selection for amino-alcohol isomers
Application Note: Strategic Selection & Method Development for Chiral HPLC of Amino-Alcohol Isomers
Part 1: Introduction & Scope
Subject: Chiral HPLC Column Selection and Method Optimization for Amino-Alcohol Isomers (e.g., Beta-Blockers, Sympathomimetics). Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists. Core Challenge: Amino alcohols possess dual functionality—a basic amine and a hydroxyl group. This creates two distinct chromatographic hurdles:
-
Chiral Recognition: Discriminating enantiomers based on subtle 3D spatial arrangement.
-
Peak Tailing: The basic nitrogen moiety interacts strongly with residual silanols on the silica support, leading to peak broadening and loss of resolution (
).
This guide moves beyond generic "screening" to a mechanistic approach, leveraging the latest immobilized polysaccharide technologies and specific mobile phase engineering.
Part 2: Mechanism of Separation
To select the right column, one must understand the interaction modes.
-
The "Three-Point" Interaction Rule: Successful chiral recognition requires at least three simultaneous interactions between the analyte and the Chiral Stationary Phase (CSP). For amino alcohols, these are typically:
-
Hydrogen Bonding: Via the hydroxyl (-OH) and amine (-NH-) groups.
-
-
Interactions: Between the analyte's aromatic ring (common in beta-blockers) and the phenylcarbamate groups of the CSP. -
Inclusion/Steric Fit: The analyte fitting into the helical groove of the amylose/cellulose polymer.
-
-
The Silanol Effect (Causality of Tailing):
-
Problem: Silica-based columns have residual acidic silanols (
). Basic amino alcohols ( ) protonate in neutral solvents, forming cations that ion-exchange with deprotonated silanols ( ). -
Solution: We must use a basic additive (e.g., Diethylamine) to suppress ionization and block silanol sites.
-
Part 3: Column Selection Decision Matrix
Not all amino alcohols are treated equal.[1] The degree of substitution on the nitrogen atom dictates the primary column choice.
Primary Tier: Polysaccharide Derivatives (The Gold Standard)
For secondary and tertiary amines (e.g., Propranolol, Albuterol), polysaccharide-based CSPs are the industry standard due to their broad selectivity.
-
Coated Phases (Traditional):
-
Immobilized Phases (Modern & Robust):
-
Chiralpak IA, IB, IC, ID: The selector is covalently bonded to the silica.
-
Advantage: Allows the use of "forbidden" solvents (DCM, THF, MtBE) which can dissolve coated phases. This is critical for solubility and tuning selectivity.
-
Secondary Tier: Crown Ethers
For primary amino alcohols (e.g., Norepinephrine, Phenylglycinol), polysaccharide columns often struggle with peak shape.
-
Crownpak CR-I(+)/(-): Uses a chiral crown ether.
-
Mechanism: Forms a host-guest inclusion complex specifically with the ammonium ion (
). -
Requirement: Must use acidic aqueous mobile phase (Perchloric acid) to ensure the amine is fully protonated.
Part 4: Visualization - Column Selection Workflow
Caption: Decision tree for selecting Chiral Stationary Phases (CSPs) based on amine classification and solubility requirements.
Part 5: Experimental Protocol
Phase 1: Mobile Phase Engineering (The "Secret Sauce")
For amino alcohols, the mobile phase composition is as critical as the column.
| Component | Standard Recommendation | Mechanism / "Why" |
| Non-Polar Solvent | n-Heptane (90-60%) | Low viscosity; promotes H-bonding interactions on the CSP. |
| Polar Modifier | Ethanol or IPA (10-40%) | IPA: Better peak shape (protic). Ethanol: Lower viscosity, often higher efficiency. |
| Basic Additive | Diethylamine (DEA) 0.1% | Mandatory. Masks silanols. Ensures analyte is in free-base form. |
| Alternative Additive | Ethanolamine (0.1%) | Use if DEA fails. Can improve resolution for specific beta-blockers by altering the solvation shell. |
Phase 2: Step-by-Step Screening Workflow
Step 1: The "Universal" Screen (Normal Phase)
-
Columns: Chiralpak AD-H (Coated) and Chiralpak IA (Immobilized).[2]
-
Mobile Phase: n-Heptane / IPA / DEA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Success Criteria: Resolution (
) > 1.5.
Step 2: Optimization (If
-
Switch Alcohol: Change IPA to Ethanol. Ethanol often sharpens peaks for amino alcohols but reduces retention.
-
Temperature Tuning: Lower temperature to 10-15°C.
-
Why? Enantioseparation is enthalpy-driven.[3] Lower T increases the separation factor (
), though it broadens peaks slightly due to kinetics.
-
-
Solvent Switching (Immobilized Only):
-
If using Chiralpak IA/IB/IC: Switch to Heptane / DCM / Ethanol / DEA .
-
Insight: DCM (Dichloromethane) changes the conformation of the polymer strands on the silica, often uncovering "hidden" selectivity not seen in Heptane/IPA.
-
Step 3: Reverse Phase (RP) Alternative
-
If Normal Phase fails or sample is aqueous-soluble only.
-
Column: Chiralpak AD-RH or IG-3.
-
Mobile Phase: Borate buffer (pH 9.0) / Acetonitrile.[1]
-
Note: High pH is required to keep the amine neutral. Ensure column silica is resistant (modern hybrid columns are preferred).
Part 6: Visualization - Method Development Loop
Caption: Iterative optimization loop. Note that DCM/THF strategies are exclusive to immobilized phases (IA, IB, IC, etc.).
Part 7: Troubleshooting & Expert Tips
-
Peak Tailing despite DEA:
-
Cause: Sample overload or "memory effect" on the column.
-
Fix: Increase DEA to 0.2% or switch to Ethylenediamine (EDA) . EDA is a stronger base and bidentate, often clearing stubborn silanol interactions. Caution: Ensure miscibility with Heptane (add at least 10% EtOH).
-
-
Elution Order Reversal:
-
Be aware that switching from IPA to Ethanol, or adding DCM, can reverse the elution order of enantiomers. Always verify with a spiked standard if identifying trace impurities.
-
-
Sample Diluent:
-
Always dissolve the sample in the mobile phase. Dissolving a basic amino alcohol in pure MeOH and injecting into a Heptane mobile phase can cause precipitation or "solvent breakthrough" peaks.
-
Part 8: References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF & IG. Retrieved from [Link]
-
Phenomenex. Chiral Column Selection Guide: Lux® Polysaccharide Columns. Retrieved from [Link][4]
-
Cass, Q. B., et al. (2006). Application and comparison of immobilized and coated amylose tris-(3,5-dimethylphenylcarbamate) chiral stationary phases. Talanta. Retrieved from [Link]
-
Ye, Y. K., et al. (2000). Mobile phase additives for the separation of chiral basic compounds.[1][5][6] Journal of Chromatography A.[7]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Sample preparation for nor-dihydro-mephedrone in plasma
An Application Note and Protocol for the Scientific Community
Topic: Robust Sample Preparation Strategies for the Quantification of Nor-dihydro-mephedrone in Human Plasma
Audience: Researchers, clinical toxicologists, forensic scientists, and drug development professionals.
Abstract
The accurate quantification of drug metabolites in complex biological matrices is fundamental to pharmacokinetic, toxicokinetic, and forensic investigations. Nor-dihydro-mephedrone, a key phase I metabolite of the synthetic cathinone mephedrone, presents unique analytical challenges due to its polarity and the inherent complexity of plasma.[1][2][3] This application note provides a detailed guide to effective sample preparation for the isolation and concentration of nor-dihydro-mephedrone from human plasma. We present two robust protocols: a primary method combining Protein Precipitation (PPT) with Solid-Phase Extraction (SPE) for maximum cleanup, and an alternative Liquid-Liquid Extraction (LLE) method. The rationale behind each step is thoroughly explained, and guidelines for method validation, in accordance with international standards, are provided to ensure data integrity and reliability.
Introduction: The Analytical Imperative
Mephedrone (4-methylmethcathinone) is a potent synthetic stimulant whose metabolism is critical to understanding its duration of action, toxicity, and detection window.[1][4] Its metabolites, including nor-dihydro-mephedrone, are formed via N-demethylation and the reduction of the beta-keto group.[1][2][5] The resulting compound is more polar than the parent drug, influencing its pharmacokinetic profile and requiring tailored analytical strategies.
Analysis of analytes in plasma is complicated by the high abundance of proteins, lipids, and salts, which can cause significant matrix effects, suppress instrument response, and shorten the lifespan of analytical columns.[6] Therefore, a robust and reproducible sample preparation protocol is not merely a preliminary step but the foundation of a reliable bioanalytical method. The objective is to efficiently remove interfering substances while maximizing the recovery of the target analyte, nor-dihydro-mephedrone.
Principles of Sample Preparation for Polar Metabolites in Plasma
The choice of a sample preparation technique is a balance between the desired level of cleanliness, recovery, throughput, and cost. For a polar metabolite like nor-dihydro-mephedrone in plasma, three primary techniques are considered.
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.[7][8] While fast and inexpensive, it provides limited cleanup, as many endogenous, water-soluble components remain in the supernatant with the analyte.[7] It is often used as an initial step before further cleanup.[9]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[10] By adjusting the pH of the aqueous plasma sample, the charge state of the analyte can be manipulated to favor its partitioning into the organic layer, leaving many interferences behind. It offers a cleaner extract than PPT but can be more labor-intensive.[9][11]
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup and concentration.[12][13] The sample is passed through a solid sorbent bed that retains the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange). Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent.[14][15] This method yields the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[14]
Recommended Protocol I: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This hybrid approach offers a comprehensive cleanup, making it ideal for sensitive, high-stakes analyses such as those required for regulatory submissions or forensic casework. The initial PPT removes the bulk of proteins, preventing clogging of the SPE cartridge, while the subsequent SPE step provides targeted removal of remaining interferences.
Materials and Reagents
-
Human plasma (with K2EDTA or other suitable anticoagulant)
-
Nor-dihydro-mephedrone certified reference standard
-
Isotopically labeled internal standard (IS), e.g., nor-dihydro-mephedrone-d3
-
Acetonitrile (ACN), LC-MS grade, chilled to 4°C
-
Formic acid, 99% or higher purity
-
Methanol, LC-MS grade
-
Deionized water, 18 MΩ·cm
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., C8/SCX)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge capable of 4°C and >3,000 x g
-
96-well collection plates or glass tubes
Step-by-Step Methodology
Part A: Protein Precipitation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 600 µL of chilled acetonitrile containing 0.1% formic acid. The acid helps keep the amine group of the analyte protonated and improves protein crashing.[7]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well, ensuring no protein pellet is disturbed.
Part B: Solid-Phase Extraction
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry. This step activates the hydrophobic (C8) and ion-exchange (SCX) functionalities.
-
Loading: Load the entire supernatant from Part A onto the conditioned SPE cartridge. Apply slow vacuum or pressure to allow the sample to pass through the sorbent at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in deionized water to remove highly polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other medium-polarity interferences retained on the C8 phase.
-
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the protonated amine, disrupting its interaction with the SCX sorbent and allowing for elution.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
The sample is now ready for injection into an LC-MS/MS system.
Alternative Protocol II: Liquid-Liquid Extraction (LLE)
This method is a cost-effective alternative to SPE and can provide excellent cleanup when optimized correctly. It relies on the principle of partitioning the analyte of interest between the aqueous plasma and a water-immiscible organic solvent.
Materials and Reagents
-
Human plasma (with K2EDTA or other suitable anticoagulant)
-
Nor-dihydro-mephedrone certified reference standard
-
Isotopically labeled internal standard (IS)
-
Sodium carbonate buffer (0.1 M, pH 10)
-
Ethyl acetate or a mixture of dichloromethane/isopropanol (9:1 v/v)
-
Centrifuge capable of 4°C and >3,000 x g
-
Glass tubes
Step-by-Step Methodology
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of sodium carbonate buffer (pH 10). Vortex briefly. This basifies the sample, neutralizing the charge on the primary or secondary amine of nor-dihydro-mephedrone, thereby increasing its hydrophobicity.
-
Add 1 mL of the organic extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning. A rocking motion on a shaker for 10 minutes can also be used.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
The sample is now ready for injection.
Method Validation: Ensuring Trustworthiness and Reliability
A validated analytical method is one that has been proven to be suitable for its intended purpose.[16] For quantitative bioanalysis, validation must be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[17][18][19]
The following parameters must be assessed during a full validation of the chosen sample preparation and analysis method.
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) [16] |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve & Range | The relationship between instrument response and known concentrations of the analyte. The range is defined by the Lower and Upper Limits of Quantification (LLOQ/ULOQ). | At least 6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the mean test results to the true concentration. | Mean concentration at each QC level (Low, Mid, High) should be within ±15% of the nominal value. |
| Precision | The closeness of agreement among a series of measurements. Expressed as coefficient of variation (%CV). | %CV should not exceed 15% for each QC level (Low, Mid, High). |
| Recovery | The extraction efficiency of the analytical process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Should be consistent, precise, and reproducible, though a specific percentage is not mandated. |
| Matrix Effect | The direct or indirect alteration of the instrument response due to co-eluting components from the matrix. | The IS-normalized matrix factor %CV across at least 6 lots of matrix should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Conclusion
The successful quantification of nor-dihydro-mephedrone in plasma is critically dependent on the sample preparation strategy. The presented hybrid Protein Precipitation-Solid-Phase Extraction (PPT-SPE) protocol offers a superior level of sample cleanup, essential for high-sensitivity applications and for minimizing instrument downtime. The Liquid-Liquid Extraction (LLE) protocol serves as a robust and cost-effective alternative. Both methods, when properly implemented and validated according to international guidelines, provide a reliable foundation for pharmacokinetic, toxicological, and forensic studies, ensuring that the generated data is accurate, reproducible, and defensible.
References
-
United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]
-
Wikipedia. Mephedrone. Wikimedia Foundation. [Link]
-
He, T., et al. (2021). Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. Molecules, 27(1), 36. [Link]
-
Safrole. Mephedrone (4-MMC): Chemistry, Properties, Synthesis, and Effects. Safrole. [Link]
-
United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]
-
Al-Imam, A. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. Bali Medical Journal, 11(1), 123-128. [Link]
-
National Center for Biotechnology Information. Mephedrone. PubChem Compound Database. [Link]
-
Alves, M., et al. (2021). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS. Journal of Analytical Toxicology, 45(2), 148-156. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Papaseit, E., et al. (2017). GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics. Journal of Analytical Toxicology, 41(2), 146-153. [Link]
-
Shimadzu. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. Shimadzu Corporation. [Link]
-
Saha, K., et al. (2015). Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology, 172(11), 2847-2858. [Link]
-
European Medicines Agency. Bioanalytical method validation. EMA. [Link]
-
Eid, R., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4235. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
de Oliveira, A., et al. (2014). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 25(2), 364-371. [Link]
-
Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Bishop, C., et al. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 8(10), 178. [Link]
-
Papaseit, E., et al. (2017). GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics. Journal of Analytical Toxicology, 41(2), 146-153. [Link]
-
Phenomenex. Protein Precipitation Method. Phenomenex Inc. [Link]
-
Foster, C., et al. (2019). Forensic Electrochemistry: The Electroanalytical Sensing of Mephedrone Metabolites. ACS Omega, 4(1), 2197-2205. [Link]
-
Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. [Link]
-
Grimsrud, P., et al. (2006). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Proteome Research, 5(3), 706-709. [Link]
-
Karinen, R., et al. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology, 38(7), 438-445. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
Yiritani, S., et al. (2018). Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples. Analytical and Bioanalytical Chemistry, 410(21), 5241-5251. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
- 1. Mephedrone - Wikipedia [en.wikipedia.org]
- 2. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpub.org [gpub.org]
- 5. safrole.com [safrole.com]
- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Reduction of 4-methylcathinone to 2-amino-1-(4-methylphenyl)propan-1-ol
Application Note: Reductive Synthesis of 4-Methylnorephedrine (Mephedrone Metabolite I) for Forensic Reference Standards
Part 1: Introduction & Scope
Context:
The synthetic cathinone 4-methylmethcathinone (Mephedrone, 4-MMC) is a controlled substance metabolized in vivo via N-demethylation to 4-methylcathinone (Nor-mephedrone), followed by reduction of the
Objective: This application note details the laboratory protocol for the chemical reduction of 4-methylcathinone to this compound. This workflow is designed strictly for forensic and toxicological researchers requiring analytical reference standards to identify mephedrone metabolites in biological matrices (urine/blood).
Regulatory & Safety Warning:
-
Controlled Substances: 4-methylcathinone and its derivatives are Schedule I/Class B controlled substances in many jurisdictions. Possession and synthesis require appropriate DEA/Home Office licensure.
-
Safety: The reaction utilizes Sodium Borohydride (
), which liberates flammable hydrogen gas. All procedures must be conducted in a fume hood.
Part 2: Chemical Mechanism & Stereochemistry
The reduction of the achiral (or enantiopure) ketone to the alcohol introduces a second chiral center at the
Reaction:
Stereochemical Outcome:
Because the starting material (4-methylcathinone) has a chiral center at the
-
(1S,2S) / (1R,2R) - threo-form (Pseudoephedrine-like configuration)
-
(1R,2S) / (1S,2R) - erythro-form (Ephedrine-like configuration)
Note: In forensic analysis, separating these diastereomers is critical as they have distinct retention times in GC-MS and LC-MS.
Diagram 1: Reaction Pathway & Stereochemistry
Caption: Reduction of the beta-keto group yields a diastereomeric mixture of amino alcohols.
Part 3: Experimental Protocol
Reagents Required:
-
4-Methylcathinone HCl (1.0 eq)
-
Sodium Borohydride (
) (2.0 eq) -
Methanol (HPLC Grade)
-
HCl (1M) and NaOH (1M)
-
Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 g of 4-methylcathinone hydrochloride in 20 mL of methanol in a round-bottom flask. Chill the solution to
using an ice bath.-
Why? Low temperature mitigates the risk of runaway exotherms and suppresses potential side reactions (e.g., imine formation if impurities are present).
-
-
Reduction: Slowly add
(granular or powder) in small portions over 15 minutes. -
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 60 minutes.
-
Validation: Spot on TLC (Mobile phase: MeOH/DCM 1:9). The ketone spot (UV active) should disappear, replaced by a more polar amine spot.
-
-
Quenching & Hydrolysis: Add 10 mL of water followed by dropwise addition of 1M HCl until pH ~2. Stir for 10 minutes.
-
Why? This destroys excess borohydride and decomposes the intermediate boron-amine complexes.
-
-
Extraction (The "Freebasing" Step): Basify the aqueous solution with 1M NaOH to pH >12. Extract 3x with Dichloromethane (DCM).
-
Critical: The amino alcohol is amphiphilic but prefers the organic layer in its non-ionized (freebase) form.
-
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and evaporate under reduced pressure to yield the crude oil (mixture of diastereomers). -
Purification (Optional): Convert to HCl salt by bubbling HCl gas through an ethereal solution to precipitate the solid product. Recrystallization from isopropanol/ether can enrich one diastereomer over the other.
Diagram 2: Extraction & Workup Workflow
Caption: Workup procedure to isolate the freebase amino alcohol from boron salts.
Part 4: Analytical Validation & Data
For forensic validation, the synthesized standard must be characterized against known metabolic profiles.
Table 1: Expected Analytical Properties
| Parameter | 4-Methylcathinone (Parent) | 4-Methylnorephedrine (Product) |
| Molecular Weight | 177.24 g/mol | 179.26 g/mol |
| Functional Group | Ketone ( | Alcohol ( |
| GC-MS Ion (Base Peak) | ||
| Key Fragment Ions | 119 (Tolyl cation) | 134 (M-44), 119 |
| Derivatization (TFA) | Mono-TFA derivative | Di-TFA derivative (N, O-bis) |
Interpretation of GC-MS Data: According to Meyer et al. (2010), the reduction of the keto moiety is a primary metabolic step.[4] In GC-MS analysis (often derivatized with TFA or HFBA), the product will appear as two distinct peaks (diastereomers) with identical mass spectra but different retention times.
-
Peak 1: Syn-diastereomer (typically elutes first on non-polar columns).
-
Peak 2: Anti-diastereomer.
References
-
Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010).[6] Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry.[4][6] Analytical and Bioanalytical Chemistry, 397(3), 1225–1233.[6]
-
PubChem. (2023). 2-Amino-1-(4-methylphenyl)-1-propanone (4-Methylcathinone) Compound Summary. National Library of Medicine.
-
Abdel-Hay, K. M., et al. (2013). Differentiation of 4-methylmethcathinone (mephedrone) and its 4-methoxy analogue using GC-MS and NMR. Forensic Science International.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrtoasted.com [mrtoasted.com]
- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity ESI-MS for Amino Alcohols
Introduction: The "Polarity Paradox" in ESI
Welcome to the Advanced Mass Spectrometry Support Center.
If you are analyzing amino alcohols (e.g., ethanolamine, sphingosine,
In Electrospray Ionization (ESI), ionization efficiency is a competition for the droplet surface. Analytes that cannot migrate to the surface of the Taylor Cone droplet are suppressed by more hydrophobic matrix components.
This guide moves beyond basic "check your connections" advice. We will engineer your solution chemistry to force these analytes into the gas phase.
Module 1: Mobile Phase Chemistry & Thermodynamics
Q: I am using 0.1% Trifluoroacetic Acid (TFA) to improve peak shape, but my MS signal is non-existent. Why?
A: You are falling into the "Ion-Pairing Trap."
While TFA is excellent for UV chromatography because it pairs with amines to reduce silanol tailing, it is disastrous for ESI-MS sensitivity for two reasons:
-
Surface Tension Increase: TFA increases the surface tension of the droplet, making Coulombic fission (the explosion of the droplet into smaller droplets) more difficult.
-
Gas-Phase Neutralization: The trifluoroacetate anion (
) forms a very tight ion pair with your protonated amino alcohol ( ). This pair often survives the transition into the gas phase. Inside the mass spectrometer, the pair neutralizes, rendering the analyte invisible to the detector.
The Solution: Switch to Difluoroacetic Acid (DFA) or a Formic Acid/Ammonium Formate buffer.
-
DFA: Offers the chromatographic peak sharpness of TFA but with significantly less signal suppression (approx. 2-5x signal recovery compared to TFA).
-
Formic Acid (0.1%) + Ammonium Formate (5-10 mM): The ammonium ions act as "sacrificial" ions to coat residual silanols on the column, improving peak shape without the strong ion-pairing suppression of TFA.
Q: My amino alcohol is small and hydrophilic. It elutes in the void volume with high suppression. How do I fix this without derivatization?
A: You must alter the retention mechanism to move the analyte away from the "suppression zone" (salts/unretained matrix).
Standard C18 columns fail here because small amino alcohols (like ethanolamine) are too polar to retain.
Protocol: HILIC Mode Implementation Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Stationary Phase: Amide or Zwitterionic (ZIC-HILIC).
-
Mobile Phase B (Strong Solvent): Water + 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase A (Weak Solvent): Acetonitrile (ACN).
-
Mechanism: HILIC uses high organic content (e.g., 90% ACN) as the starting condition. This is chemically ideal for ESI because high organic content lowers surface tension, enhancing desolvation efficiency by orders of magnitude compared to high-aqueous reverse-phase conditions.
Module 2: Chemical Derivatization (The "Nuclear Option")
Q: I have optimized the mobile phase, but the sensitivity is still too low for my pharmacokinetic study. What is the next step?
A: You need to increase the hydrophobicity of the analyte using Dansyl Chloride (Dns-Cl).
This is the most effective strategy for amino alcohols. By attaching a Dansyl group, you achieve three things:
-
Increased Surface Activity: The naphthalene ring drives the analyte to the droplet surface.
-
Permanent Protonation: The dimethylamino group on the Dansyl moiety has a high proton affinity.
-
Mass Shift: It moves low-mass analytes (often lost in low-mass noise) to a higher, cleaner m/z range.
Standard Operating Procedure: Dansylation of Amino Alcohols
Reagents:
-
Dansyl Chloride (DNS-Cl): 1 mg/mL in Acetone (Prepare fresh; light sensitive).
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 10.0. -
Quenching Reagent: 5% Ethylamine or Ammonium Hydroxide.
Step-by-Step Protocol:
-
Mix: Combine 50
L of sample (aqueous/organic mix) with 50 L of buffer. -
Add Reagent: Add 50
L of DNS-Cl solution. Vortex vigorously for 30 seconds. -
Incubate: Heat at 60°C for 15 minutes . (Heat is crucial to drive the reaction with the secondary amine or hydroxyl groups often found in amino alcohols).
-
Quench: Add 10
L of Ethylamine to consume excess DNS-Cl (prevents source contamination). -
Analyze: Inject directly or dilute with mobile phase.
Data Comparison: Derivatization Impact
| Parameter | Native Amino Alcohol | Dansyl-Derivative | Improvement Factor |
| Retention (C18) | Void Volume (0.5 min) | Strong Retention (4-6 min) | High (Separates from salts) |
| ESI Response | Low (Center of droplet) | High (Surface of droplet) | 10x - 100x |
| m/z Value | Low (High noise) | +233 Da shift (Cleaner background) | High |
Module 3: Visualizing the Mechanism
To understand why these changes work, we must visualize the ESI droplet physics. The diagram below illustrates the "Surface Activity" concept.
Figure 1: The "Surface Activity" model. Hydrophobic derivatives (Green) migrate to the droplet surface and are ejected as ions easily. Hydrophilic native compounds (Red) are trapped internally and suppressed by salts.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose low sensitivity issues for amino alcohols.
Figure 2: Diagnostic workflow for optimizing amino alcohol analysis.
Module 5: Instrumental Parameters (Quick Checks)
Q: Can I improve signal just by tuning the source?
A: Yes, specifically the Desolvation Temperature and Cone Voltage.
-
Desolvation Temperature: Amino alcohols are polar and hold onto water solvation shells tightly. Increase your desolvation gas temperature (e.g., from 350°C to 450°C or higher, depending on the instrument) to strip this water layer.
-
Cone Voltage (Declustering Potential): Because amino alcohols can form clusters with solvent, a slightly higher cone voltage can help decluster them. However, be careful: amino alcohols often have a labile hydroxyl group. Too much energy will cause In-Source Fragmentation (loss of
, ).-
Test: Ramp cone voltage from 10V to 60V. If you see the parent ion decrease and the
ion increase, you are too aggressive.
-
References
-
Dansylation of Unactivated Alcohols: Tang, Z. et al. "Dansylation of unactivated alcohols for improved mass spectral sensitivity."[1] Journal of Lipid Research, 2023.[2]
-
Mobile Phase Optimization & Additives: Cajka, T. et al. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." Analytical Chemistry, 2023.[2][3]
-
General Derivatization Strategies: Quirke, J. et al. "Chemical Derivatization for Electrospray Ionization Mass Spectrometry." Analytical Chemistry. [4]
-
Amino Acid/Alcohol Analysis via Dansylation: "Targeted quantification of amino acids by dansylation." National Institutes of Health.[4][5]
Sources
- 1. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-1-(4-methylphenyl)propan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice regarding the stability of 2-Amino-1-(4-methylphenyl)propan-1-ol, particularly concerning its storage in a frozen state. Our goal is to equip you with the knowledge to design and execute robust stability studies, ensuring the integrity of your valuable samples and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound during frozen storage?
When storing this compound, a compound featuring both an amino and a hydroxyl group on a phenylpropanol backbone, several potential degradation pathways should be considered, even under frozen conditions. While freezing significantly slows down chemical reactions, it does not entirely halt them. Over extended periods, the following issues can arise:
-
Oxidation: The amino group and the benzylic alcohol are susceptible to oxidation. The presence of residual oxygen in the storage container or dissolved in the solvent can lead to the formation of various oxidation products.
-
Dehydration: The tertiary alcohol group could be susceptible to dehydration, especially if the sample is stored in a non-neutral pH environment or subjected to temperature fluctuations.
-
pH Shifts in Frozen Solutions: As a solution freezes, solutes can become concentrated in the unfrozen liquid phase. This can lead to significant shifts in pH, which in turn can catalyze degradation reactions like hydrolysis or dehydration.
-
Interaction with Container Surfaces: Depending on the material of the storage vial (e.g., certain types of glass or plastics), interactions can occur, potentially catalyzing degradation or leading to adsorption of the compound.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles can be more detrimental than long-term frozen storage. These cycles can introduce mechanical stress and promote the concentration of solutes, accelerating degradation.
Q2: What are the recommended temperatures for the frozen storage of this compound?
For long-term storage of amine-containing compounds, colder temperatures are generally better for preserving stability. The following are general recommendations:
| Storage Condition | Temperature | Recommended For |
| Short-term | 2-8°C | Up to a few weeks, validation required |
| Long-term | -20°C | Several months to a year |
| Archival | -80°C | Multi-year storage |
It is crucial to validate the stability of this compound at your chosen storage temperature through a formal stability study.
Q3: How can I predict potential degradation products of this compound?
Forced degradation studies are an indispensable tool for predicting potential degradation products and understanding the intrinsic stability of a molecule.[1][2][3] By subjecting the compound to stress conditions more severe than those it would experience during routine storage, you can generate and identify potential degradants. This information is vital for developing a stability-indicating analytical method.
A well-designed forced degradation study should include the following conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid or a solution at >60°C.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
The degradation products formed under these stress conditions can provide valuable insights into the likely degradation pathways that may occur, albeit at a much slower rate, during long-term frozen storage.
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of this compound in my frozen samples over time. What could be the cause?
A decrease in the parent compound concentration suggests degradation. To troubleshoot this, consider the following:
-
Review Storage Conditions:
-
Temperature Fluctuations: Ensure your freezer maintains a stable temperature. Frequent opening of the freezer or power outages can lead to temperature cycling.
-
Container Closure: Check that your storage vials are properly sealed to prevent solvent evaporation and exposure to air (oxygen). For amine-containing compounds, tightly sealed containers are crucial.[2]
-
Headspace: Minimize the headspace in your storage vials to reduce the amount of available oxygen for potential oxidation. Consider overlaying the sample with an inert gas like argon or nitrogen before sealing.
-
-
Investigate Potential Degradation Pathways:
-
Oxidation: As a primary suspect, consider if your sample preparation or storage allows for oxygen exposure.
-
pH: If your compound is in a solution, the pH could be a factor. Ensure the solution is buffered if the compound is pH-sensitive.
-
-
Analytical Method Validation:
-
Confirm that your analytical method is stability-indicating. This means the method can separate the parent compound from any potential degradation products.[4][5] If degradation products co-elute with the parent peak, you may not observe a decrease in the main peak area, but the purity will be compromised.
-
Issue: I see new, unidentified peaks in the chromatogram of my stored samples. How do I identify them?
The appearance of new peaks is a strong indicator of degradation. The following workflow can help in their identification:
Caption: Workflow for the identification of unknown peaks in stability samples.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A robust stability-indicating method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[6]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Begin with a simple isocratic mobile phase, for instance, a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH adjusted to be 2-3 pH units away from the pKa of the amine) and an organic modifier (e.g., acetonitrile or methanol).
-
If co-elution is observed, a gradient elution program will likely be necessary to resolve all compounds.
-
-
Detection: Use a UV detector, initially scanning at a wavelength of maximum absorbance for this compound (e.g., around 220 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Sample Analysis:
-
Prepare samples of this compound under various forced degradation conditions (acid, base, oxidation, heat, light).
-
Inject these stressed samples into the HPLC system.
-
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Long-Term Frozen Stability Study
Objective: To evaluate the stability of this compound under defined frozen storage conditions over an extended period.
Methodology:
-
Sample Preparation:
-
Prepare a sufficient number of aliquots of this compound (either as a solid or in a defined solution) in appropriate, tightly sealed vials.
-
The number of aliquots should be enough for testing at all planned time points, with extras for unforeseen circumstances.
-
-
Storage:
-
Place the samples in a calibrated and continuously monitored freezer at the desired storage temperature (e.g., -20°C or -80°C).
-
Reserve a separate set of samples to be stored under reference conditions where the compound is known to be stable (e.g., -80°C or freshly prepared).
-
-
Testing Schedule:
-
Define the time points for testing (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
At each time point, retrieve the required number of samples from the freezer.
-
-
Sample Analysis:
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Analyze the samples using the validated stability-indicating analytical method.
-
Key parameters to assess include:
-
Appearance (visual inspection)
-
Assay of the parent compound
-
Purity (quantification of any degradation products)
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial (time 0) results.
-
Establish acceptance criteria for the allowable change in assay and purity.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. This diagram can guide the structural elucidation of unknown peaks observed during stability studies.
Caption: Potential degradation pathways for this compound.
References
-
Asian Pacific Journal of Health Sciences. (n.d.). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Kinam Park. (n.d.). Assay and Stability Testing. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. apjhs.com [apjhs.com]
- 5. kinampark.com [kinampark.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Minimizing Matrix Effects in Cathinone Analysis
Topic: Urine Analysis of Cathinone Metabolites via LC-MS/MS
Status: Operational | Ticket Priority: High Expertise Level: Senior Application Scientist
Welcome to the Technical Support Center
Subject: Overcoming Ion Suppression and Instability in Synthetic Stimulant Analysis
You are likely here because your LC-MS/MS data for synthetic cathinones ("bath salts") is showing poor reproducibility, shifting retention times, or inexplicably low sensitivity.
The Root Cause: Urine analysis of cathinones faces a "double matrix effect":
-
Pre-Analytical Matrix Effect: Rapid degradation of analytes due to urinary pH and enzymes before the sample even reaches the instrument.
-
Analytical Matrix Effect: Co-eluting phospholipids and salts causing severe ion suppression in the electrospray source.
This guide moves beyond basic protocols to provide a self-validating workflow designed to minimize these effects.
Module 1: Pre-Analytical Stabilization (The "Hidden" Matrix Effect)
Issue: "My QC samples are failing, and concentration drops over time." Diagnosis: Cathinones are structurally unstable beta-keto amphetamines. In alkaline urine (pH > 7) or at room temperature, they degrade into non-detectable compounds. This mimics "ion suppression" but is actually chemical loss.
The Protocol: Immediate Stabilization
-
Action: Acidify urine immediately upon collection.
-
Target pH: 4.0 – 5.0.
-
Reagent: 6M Hydrochloric Acid (HCl) or Sodium Bisulfate.
-
Storage: -20°C is mandatory for storage > 24 hours.
Technical Insight: The electron-withdrawing ketone group makes the alpha-carbon highly acidic, leading to racemization and degradation. Acidification protonates the amine, stabilizing the molecule.
Module 2: Sample Preparation Optimization
Issue: "I see high background noise and signal drop at the void volume." Diagnosis: You are likely using "Dilute-and-Shoot" (D&S). While fast, D&S injects salts and phospholipids that suppress ionization. Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Why MCX?
Cathinones are basic (pKa ~8–9). MCX sorbents utilize two retention mechanisms:
-
Reversed-Phase: Retains the hydrophobic backbone.
-
Cation Exchange: Electrostatically binds the positively charged amine. Result: You can wash away neutrals and phospholipids with 100% organic solvent before eluting the drug, yielding a "clean" extract.
Validated MCX Protocol
| Step | Solvent/Action | Mechanism |
| 1. Pre-treatment | Dilute Urine 1:1 with 0.1% Formic Acid | Acidify to charge the analytes (create cations). |
| 2. Conditioning | Methanol followed by Water | Activate sorbent pores. |
| 3. Loading | Load pre-treated urine | Analytes bind via hydrophobic & ionic interactions. |
| 4. Wash 1 | 0.1% Formic Acid in Water | Removes salts, urea, and proteins. |
| 5. Wash 2 | 100% Methanol (Critical Step) | Removes phospholipids and neutral interferences. Analytes remain bound ionically. |
| 6. Elution | 5% Ammonium Hydroxide in Methanol | Breaks ionic bond (deprotonates analyte) to release drug. |
Workflow Visualization
Figure 1: MCX extraction workflow designed to remove phospholipid interferences while retaining basic cathinone metabolites.
Module 3: Chromatographic Separation of Isobars
Issue: "I cannot distinguish between isomers like 3-MMC and 4-MMC." Diagnosis: C18 columns often fail to separate positional isomers (isobars) common in cathinones. Co-elution leads to "crosstalk" and quantification errors. Solution: Utilize Biphenyl or Pentafluorophenyl (PFP) stationary phases.
Column Selection Guide
| Feature | C18 Column | Biphenyl / PFP Column | Recommendation |
| Mechanism | Hydrophobic interaction only | Pi-Pi interactions + Hydrophobic | Biphenyl/PFP |
| Isomer Separation | Poor (peaks merge) | Excellent (distinct peaks) | Biphenyl/PFP |
| Retention of Polar Metabolites | Weak (elute in void) | Stronger retention | Biphenyl/PFP |
Protocol Note: Use an acidic mobile phase (0.1% Formic Acid). This keeps the cathinones protonated for MS detection and improves peak shape on these columns.
Module 4: Validation & Calculation (The Matuszewski Method)
Issue: "How do I prove I have eliminated the matrix effect?" Diagnosis: You need to quantify the Matrix Effect (ME%) using the post-extraction spike method.[1][2] Requirement: Use Stable Isotope Labeled Internal Standards (SIL-IS) . Deuterated standards (e.g., Mephedrone-d3) are good; Carbon-13 standards are superior as they co-elute perfectly with the analyte.
The Calculation Logic
You must prepare three sets of samples:
-
Set A: Standards in neat solvent.
-
Set B: Standards spiked into matrix after extraction (Post-extraction spike).
-
Set C: Standards spiked into matrix before extraction.
Calculation Diagram
Figure 2: The Matuszewski logic flow for distinguishing Matrix Effect (suppression/enhancement) from Extraction Recovery.
Interpretation:
-
ME% = 100%: No matrix effect.
-
ME% < 85%: Ion Suppression (Check phospholipid removal).
-
ME% > 115%: Ion Enhancement.
Frequently Asked Questions (FAQ)
Q1: Do I need to perform enzymatic hydrolysis (Beta-glucuronidase) for cathinones? A: generally, no , but with caveats. Unlike opioids, most synthetic cathinones are excreted unchanged or as reduced metabolites (dihydro-metabolites) rather than glucuronides. However, for a comprehensive screen including older metabolites, a mild hydrolysis step may be included. Warning: Long hydrolysis times at high temperatures can degrade the parent cathinones.
Q2: My Internal Standard (IS) retention time is slightly different from my analyte. Is this a problem? A: Yes. If you use a deuterated IS (e.g., -d3), the "deuterium effect" can cause it to elute slightly earlier than the analyte. If the matrix suppression zone is narrow, the IS might be suppressed while the analyte is not (or vice versa), leading to incorrect quantification. Solution: Use 13C-labeled IS if available, or ensure chromatographic separation of the void volume is sufficient.
Q3: Why is my signal dropping after 50 injections? A: Matrix build-up on the cone or guard column. Even with SPE, urine is dirty.
-
Fix: Implement a divert valve to send the first 1-2 minutes of flow (containing salts) to waste.
-
Fix: Use a column guard and replace it every 100-200 injections.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Glicksberg, L., & Kerrigan, S. (2017).[3] Stability of Synthetic Cathinones in Urine.[3][4][5][6] Journal of Analytical Toxicology.
-
Concheiro, M., et al. (2013).[7][8] Simultaneous quantification of 28 synthetic cathinones and metabolites in urine by liquid chromatography-high resolution mass spectrometry. Analytical and Bioanalytical Chemistry.
-
Al-Saffar, H. B., et al. (2019). Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine.[7][9][10] Forensic Toxicology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting low recovery rates in liquid-liquid extraction (LLE)
Topic: Troubleshooting Low Recovery Rates in Liquid-Liquid Extraction (LLE) Ticket ID: LLE-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Low recovery in Liquid-Liquid Extraction (LLE) is rarely a single-variable failure. It is usually a conflict between thermodynamics (partition coefficients), kinetics (phase transfer rates), or analytics (matrix effects masking the true recovery).
This guide abandons generic advice ("shake longer") in favor of a mechanistic approach. We will isolate whether your analyte is chemically refusing to partition, physically trapped in an emulsion, or analytically suppressed.
Part 1: The Diagnostic Logic Tree
Before altering your protocol, use this decision matrix to identify the root cause category.
Figure 1: Diagnostic workflow to categorize LLE failure modes.
Part 2: Thermodynamic Optimization (The Chemistry)
Q: My analyte is polar/ionizable. I am using a standard solvent, but recovery is negligible. Why?
A: You are likely fighting the Partition Coefficient (
The "Rule of 2" Protocol: To force an ionizable analyte into the organic phase, you must suppress its ionization.
-
Acids: Adjust aqueous pH to pKa - 2 . (Result: 99% uncharged/protonated).
-
Bases: Adjust aqueous pH to pKa + 2 . (Result: 99% uncharged/deprotonated).
Figure 2: The relationship between pH, ionization state, and extraction feasibility.
Q: I adjusted the pH, but recovery is still low. Is my solvent too non-polar?
A: "Like dissolves like" is the governing principle. If your analyte is moderately polar (even when neutral), a highly non-polar solvent like Hexane will fail. You must match the Polarity Index of the solvent to the analyte.[1][2]
Action: Consult the Snyder Polarity Index table below. If recovery is low with Hexane, move down the list to increase polarity.
| Solvent | Polarity Index ( | Solubility in Water (% w/w) | Application Note |
| Hexane | 0.1 | < 0.01 | Best for highly non-polar lipids/hydrocarbons. |
| Toluene | 2.4 | 0.05 | Good for aromatics. |
| Diethyl Ether | 2.8 | 6.89 | Classic LLE solvent, but volatile and forms peroxides. |
| Dichloromethane (DCM) | 3.1 | 1.3 | Excellent "general purpose" solvent. Denser than water (bottom layer). |
| Ethyl Acetate | 4.4 | 8.3 | High polarity. Good for polar drugs, but absorbs water. |
| n-Butanol | 3.9 | 7.7 | Very high polarity. Used for extracting peptides/glycosides. |
Part 3: Physical & Operational Issues
Q: I see a cloudy "rag layer" between phases. Is my analyte lost?
A: Yes, the "rag layer" is an emulsion—a stabilized mixture of water, solvent, and surface-active agents (proteins, phospholipids). Analytes often get trapped here.
Troubleshooting Protocol: Breaking Emulsions
-
Centrifugation: Spin at 2000–4000 x g for 5–10 minutes. This is the most effective mechanical method.
-
Filtration: Pass the organic phase through a plug of glass wool or a phase-separator filter paper (hydrophobic). The emulsion will adhere to the wool.
-
Salting Out (The Hofmeister Effect): Add substantial amounts of NaCl or Na₂SO₄ to the aqueous phase.
Q: My recovery is low only at low concentrations (<10 ng/mL). Why?
A: This indicates Non-Specific Binding (NSB) . Your analyte is adsorbing to the walls of your glassware or plasticware.
-
Solution 1: Switch to silanized glassware to cover active silanol groups.
-
Solution 2: Add a "carrier" protein (like BSA) if compatible with downstream analysis.
-
Solution 3: Add 0.1% surfactant (e.g., Tween-20) to the aqueous phase prior to extraction.
Part 4: The Analytical Validation (Is it actually low recovery?)
Q: I am using LC-MS/MS. How do I know if it's low extraction efficiency or Matrix Effects (Ion Suppression)?
A: You cannot distinguish these by looking at a single peak area. You must perform the Matuszewski Protocol (Matuszewski et al., 2003). This distinguishes Process Efficiency (Total yield) from Recovery (Extraction yield) and Matrix Effect (MS ionization yield).
The Validation Experiment: Prepare three sets of samples (n=5 each) at the same concentration.
-
Set A (Standards): Analyte spiked into pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final extract.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Calculation Matrix:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | < 100%: Ion Suppression (Something is masking signal).> 100%: Ion Enhancement.[6] | |
| Recovery (RE) | True Extraction Efficiency. If this is low, fix pH or Solvent (Part 2). | |
| Process Efficiency (PE) | The total yield observed. This is what you report to management. |
Scenario:
-
If RE is 90% but PE is 20% : Your extraction is fine, but your Matrix Effect is severe (Ion Suppression). Fix: Improve chromatography or clean up the sample.
-
If RE is 20% : Your extraction is failing. Fix: Change Solvent/pH.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230.
-
Majors, R. E. (2013). Sample Preparation Fundamentals for Chromatography. Agilent Technologies.
- Chamberlain, J. (2019). The Analysis of Drugs in Biological Fluids. CRC Press.
Sources
- 1. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Interference in Forensic Toxicology Screening for 4-MMC
Welcome to the technical support center for the forensic toxicological analysis of 4-methylmethcathinone (4-MMC, mephedrone). This guide is designed for researchers, forensic scientists, and analytical professionals to troubleshoot and overcome common interferences encountered during the screening and confirmation of 4-MMC in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in 4-MMC analysis?
A1: Interference in 4-MMC analysis can be broadly categorized into two main sources:
-
Exogenous Interference: This includes other drugs, metabolites, or compounds present in the sample that are not related to 4-MMC. A significant challenge is posed by structural isomers and analogues, such as 2-MMC, 3-MMC, and other synthetic cathinones like 4-MEC (4-methylethcathinone), which can have similar fragmentation patterns and chromatographic retention times.[1][2]
-
Endogenous Interference (Matrix Effects): Components originating from the biological sample itself (e.g., lipids, proteins, salts in urine or blood) can interfere with the analysis.[3] These matrix components can cause ion suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, leading to inaccurate quantification.[4][5][6]
Q2: My initial immunoassay screen was positive for amphetamines, but I can't confirm 4-MMC on my mass spectrometer. What's happening?
A2: This is a common scenario. Immunoassays are presumptive tests that detect classes of compounds based on antibody-antigen reactions.[7] They are known to have cross-reactivity. While some amphetamine immunoassays may show limited cross-reactivity with high concentrations of synthetic cathinones, this is not guaranteed.[7] A positive screen suggests the presence of a stimulant, but it lacks the specificity to identify 4-MMC definitively. Confirmatory analysis using a more specific technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is always required. A negative confirmatory result indicates the immunoassay likely cross-reacted with a different, structurally similar compound.[8]
Q3: Can I reliably distinguish 4-MMC from its positional isomers (e.g., 2-MMC, 3-MMC) using standard GC-MS?
A3: Distinguishing positional isomers like 2-MMC and 3-MMC from 4-MMC is a significant analytical challenge. While standard GC-MS can often separate these isomers chromatographically, their mass spectra are typically very similar due to identical molecular mass and extensive fragmentation, making unambiguous identification difficult based on mass spectra alone.[2][9][10] Successful differentiation relies heavily on chromatographic separation.[2][9] Therefore, a validated chromatographic method with demonstrated resolution for these specific isomers is crucial.
Q4: What is ion suppression and how does it affect my LC-MS/MS results for 4-MMC?
A4: Ion suppression is a matrix effect that occurs at the electrospray ionization (ESI) source of an LC-MS/MS system.[6][11] Endogenous compounds from the biological matrix (like phospholipids from plasma or urea from urine) can co-elute with 4-MMC from the LC column. These interfering molecules compete with 4-MMC for ionization, reducing the efficiency with which 4-MMC ions are formed and transferred into the mass spectrometer.[3] This leads to a decreased signal intensity for 4-MMC, potentially resulting in falsely low or even false-negative results.[6]
Troubleshooting Guides & Protocols
Issue 1: Poor Peak Shape and Unidentified Peaks in GC-MS Analysis
This issue often points to problems with sample cleanliness or thermal degradation of the analyte.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for GC-MS peak issues.
Protocol: GC-MS Derivatization with PFPA
Derivatization is a key strategy to improve the gas chromatographic behavior of polar compounds like 4-MMC, reducing peak tailing and preventing thermal degradation in the hot injector.[12][13]
Objective: To improve the thermal stability and chromatographic peak shape of 4-MMC.
Materials:
-
Dried sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl Acetate (EtOAc)
-
Heating block or oven set to 70°C
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry under a gentle stream of nitrogen. Residual water will quench the derivatization reaction.
-
Add 50 µL of Ethyl Acetate to the dried extract.
-
Add 50 µL of PFPA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 30 minutes.[12]
-
Cool the vial to room temperature.
-
Evaporate the reagent mixture under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent (e.g., 100 µL of Ethyl Acetate) for GC-MS injection.
-
Inject 1 µL into the GC-MS system.
Issue 2: Suspected Isobaric Interference from Other Cathinones
Isobaric compounds have the same nominal mass and can produce similar product ions, making them difficult to distinguish by mass spectrometry alone. The primary defense is robust chromatographic separation.
Data Table: Common Cathinone Interferences for 4-MMC
| Compound | Chemical Formula | Monoisotopic Mass | Common GC-MS Fragments (m/z) | Typical Elution Order Relationship to 4-MMC |
| 4-MMC (Mephedrone) | C₁₁H₁₅NO | 177.1154 | 58, 119, 91, 162 | N/A |
| 3-MMC (3-Methylmethcathinone) | C₁₁H₁₅NO | 177.1154 | 58, 119, 91, 162 | Elutes slightly before 4-MMC[9] |
| 2-MMC (2-Methylmethcathinone) | C₁₁H₁₅NO | 177.1154 | 58, 119, 91, 162 | Elutes slightly before 3-MMC and 4-MMC[9] |
| 4-MEC (4-Methylethcathinone) | C₁₂H₁₇NO | 191.1310 | 72, 119, 91, 176 | Elutes after 4-MMC |
| Pentedrone | C₁₂H₁₇NO | 191.1310 | 86, 77, 105 | Varies with method |
Note: Fragmentation patterns can be very similar, especially for positional isomers. Retention time is the most critical factor for differentiation.
Strategy: High-Resolution Mass Spectrometry (HRMS)
When chromatographic separation is insufficient, HRMS can be a powerful tool to resolve interferences.[14][15] HRMS instruments, like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide high mass accuracy (typically ≤5 ppm).[15][16] This allows for the determination of the elemental formula of an ion based on its exact mass. While isomers like 2-, 3-, and 4-MMC have the same exact mass, HRMS is invaluable for distinguishing 4-MMC from compounds with different elemental compositions that may have the same nominal mass. Furthermore, HRMS can help identify unique fragment ions that may not be apparent with lower-resolution instruments, aiding in structural confirmation.[17]
Issue 3: Inconsistent Quantification and Low Recovery in LC-MS/MS
This problem is almost always attributable to matrix effects, particularly ion suppression. The solution lies in improving the sample cleanup process to remove endogenous interferences before they enter the mass spectrometer.[4][6]
Analytical Workflow for Minimizing Matrix Effects
Caption: Workflow for mitigating LC-MS/MS matrix effects.
Protocol: Solid-Phase Extraction (SPE) for Urine Samples
SPE is highly effective at removing salts, proteins, and other interferences from urine, resulting in a cleaner extract and reduced matrix effects compared to simple "dilute-and-shoot" methods.[6][13]
Objective: To selectively isolate 4-MMC from urine while removing endogenous interferences.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 60mg)
-
Urine sample (with added internal standard, e.g., 4-MMC-d3)
-
pH 9.0 Ammonium Acetate buffer
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium Hydroxide
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Dilute 250 µL of urine with 1.5 mL of aqueous ammonium acetate buffer (pH 9.0).[6] Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 2 mL of Methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of Methanol to remove hydrophilic interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the 4-MMC from the cartridge using 2 mL of a freshly prepared elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide 78:20:2 v/v/v).
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. Retrieved from [Link]
-
Cunha, D. L., & Tiscione, S. A. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations. MDPI. Retrieved from [Link]
-
Helfer, A. G., et al. (2011). Determination of the amphetamine-like designer drugs methcathinone and 4-methylmethcathinone in urine by LC. Annales de Toxicologie Analytique. Retrieved from [Link]
-
Broussard, L. A., et al. (2001). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Clinical Chemistry. PubMed. Retrieved from [Link]
-
Power, J. D., et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International. PubMed. Retrieved from [Link]
-
Axis Forensic Toxicology. (2022). Interferences in Toxicology Testing. Axis Forensic Toxicology. Retrieved from [Link]
-
Ververs, C. K., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Drug Testing and Analysis. UvA-DARE. Retrieved from [Link]
-
Bowman, D. T., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. CDC Stacks. Retrieved from [Link]
-
Bishop, C. (2016). Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Unique 4-Methylmethcathinone (4-MMC) Degradation Markers in Putrefied Matrices. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The analysis of substituted cathinones. Part 1: Chemical analysis of 2-, 3-and 4-methylmethcathinone. Request PDF. Retrieved from [Link]
-
PerkinElmer. (2013). Analysis of Cathinones in Bath Salts by Direct Sample Analysis TOF/MS. American Laboratory. Retrieved from [Link]
-
Weinmann, W., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. PMC. Retrieved from [Link]
-
Capistran, K. A., & Sisco, E. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Journal of Forensic Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Request PDF. Retrieved from [Link]
-
Chowdhury, S. K., et al. (2010). Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples. Rapid Communications in Mass Spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Request PDF. Retrieved from [Link]
-
Smith, M. P., & Bluth, M. H. (2016). Common Interferences in Drug Testing. Clinics in Laboratory Medicine. PubMed. Retrieved from [Link]
-
Tse, R., et al. (2020). Identification of Unique 4-Methylmethcathinone (4-MMC) Degradation Markers in Putrefied Matrices. Journal of Analytical Toxicology. PubMed. Retrieved from [Link]
-
Júnior, A. F. L., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
-
Fitzgerald, R. L., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Journal of Analytical Toxicology. PMC. Retrieved from [Link]
-
Kőszegi-Szalai, H., et al. (2013). Simultaneous Determination of 4-Substituted Cathinones (4-MMC, 4-MEC and 4-FMC) in Human Urine by HPLC–DAD. Journal of Analytical Toxicology. Oxford Academic. Retrieved from [Link]
-
Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Request PDF. Retrieved from [Link]
-
Di Trana, A., et al. (2023). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. Toxics. PMC. Retrieved from [Link]
-
Chromatography Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). High Resolution Mass Spectrometry. Request PDF. Retrieved from [Link]
Sources
- 1. unodc.org [unodc.org]
- 2. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axisfortox.com [axisfortox.com]
- 4. ata-journal.org [ata-journal.org]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. ojp.gov [ojp.gov]
- 8. bluthbio.com [bluthbio.com]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Certified Reference Materials for Dihydro-normephedrone Analysis
For professionals in forensic science, clinical toxicology, and pharmaceutical research, the unambiguous identification and precise quantification of novel psychoactive substances (NPS) and their metabolites are paramount. Dihydro-normephedrone (DHNM), also known as 4-methylephedrine, is a primary metabolite of the synthetic cathinone mephedrone. Its detection provides crucial evidence of exposure to the parent compound. Accurate analytical measurement is not just a technical requirement but a cornerstone of reliable and defensible results. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for dihydro-normephedrone, offering the technical insights and experimental frameworks necessary for confident analysis.
The Critical Role of CRMs in Analytical Integrity
In analytical chemistry, a result is only as reliable as its reference point. Certified Reference Materials (CRMs) are the gold standard, providing a benchmark for accuracy and metrological traceability.[1] Unlike uncertified standards, CRMs are produced by accredited Reference Material Producers (RMPs) under the stringent requirements of ISO 17034.[2][3][4][5][6] This ensures that the material's certified property values—such as identity, purity, and concentration—are established with a known and documented uncertainty.
Using a CRM is a foundational element of any robust quality management system. It is essential for:
-
Method Validation: Establishing the performance characteristics of an analytical method (e.g., accuracy, precision, linearity).
-
Instrument Calibration: Creating accurate calibration curves for quantitative analysis.
-
Quality Control: Ongoing verification of instrument and method performance.[7]
-
Metrological Traceability: Linking measurement results to a recognized national or international standard, which is often a legal and regulatory requirement.[8]
For a metabolite like dihydro-normephedrone, where analytical findings can have significant clinical and forensic implications, relying on a well-characterized CRM is a non-negotiable aspect of scientific due diligence.
Comparative Analysis of Dihydro-normephedrone Reference Materials
A true Certified Reference Material for dihydro-normephedrone, produced under ISO 17034 accreditation, provides the highest level of assurance. While the market for NPS metabolites is evolving, several reputable suppliers offer well-characterized reference materials suitable for quantitative applications. The primary synonym used commercially is (±)-4-Methylephedrine.
Below is a comparison of available reference materials. It is critical for the user to review the product-specific Certificate of Analysis (CoA) to understand the full scope of certification and characterization.
| Parameter | Cerilliant® (from MilliporeSigma) | Cayman Chemical | LGC Standards |
| Product Name | (±)-4-Methylephedrine-D3 hydrochloride solution | Norephedrine-d5 (hydrochloride) (Internal Standard) | Dihydro Normorphine (Related Compound Example) |
| Typical Format | Certified solution (e.g., 100 µg/mL in Methanol) | Solid (for internal standard use) | Varies (Neat/Solution) |
| Certification | ISO 17034, ISO/IEC 17025[9][10][11] | Often produced to meet ISO/IEC 17025 and ISO 17034 standards for CRMs[8][12] | Products accredited to ISO 17034 and/or ISO/IEC 17025 are available[13][14][15] |
| Key Feature | Offered as a deuterated internal standard CRM, ideal for mass spectrometry.[16][17] | Provides deuterated internal standards crucial for compensating for matrix effects and extraction variability.[18] | Broad portfolio of reference materials for forensic and toxicology applications.[19][20] |
| Certificate of Analysis | Comprehensive CoA with certified concentration, uncertainty, traceability, and stability data.[9] | Batch-specific CoA with purity and identity data. CRMs have certified values and uncertainties.[8][21] | Extensive CoA for certified products, detailing characterization and traceability.[14] |
Note: Direct, non-deuterated CRMs for dihydro-normephedrone may be less common than their deuterated analogues, which serve as internal standards. Researchers should verify current availability with suppliers. When a non-certified standard is used for quantification, it must be thoroughly characterized in-house against a certified reference material of a related compound if possible, and the limitations must be understood and documented.
Experimental Verification and Application Protocols
Upon receiving a reference material, its identity and concentration should be verified within your laboratory's analytical system. This process ensures the material's integrity and establishes its performance within your specific methods.
Logical Workflow for CRM Selection and Verification
The following diagram outlines the decision-making and verification process for incorporating a dihydro-normephedrone CRM into laboratory workflows.
Sources
- 1. mpplstandards.com [mpplstandards.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 6. certbetter.com [certbetter.com]
- 7. gcms.cz [gcms.cz]
- 8. caymanchem.com [caymanchem.com]
- 9. Home - Cerilliant [cerilliant.com]
- 10. Cerilliant Reference Materials | LGC Standards [lgcstandards.com]
- 11. 공인 기준 물질 [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 14. Methylephedrine ((1R,2S)-Methylephedrine) [lgcstandards.com]
- 15. scientificlabs.com [scientificlabs.com]
- 16. (±)-4-Methylephedrine-D3 hydrochloride solution 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 17. (±)-4-Methylephedrine-D3 HCl (Mephedrone Metabolite) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Dihydro Normorphine | CAS 1421-13-2 | LGC Standards [lgcstandards.com]
- 20. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-Reactivity Profile: 2-Amino-1-(4-methylphenyl)propan-1-ol (Dihydro-normephedrone)
[1]
Executive Summary & Molecular Context[1][2][3]
In the forensic and clinical analysis of synthetic cathinones, the rapid metabolism of parent compounds necessitates a deep understanding of metabolite cross-reactivity. This guide focuses on This compound , commonly known as Dihydro-normephedrone (or 4-methylnorephedrine).[1]
As a Phase I metabolite of Mephedrone (4-MMC), this molecule represents a "double-reduction" structural shift from the parent drug:
-
N-demethylation: Loss of the methyl group on the amine (Secondary
Primary amine).[1] -
Carbonyl reduction: Conversion of the
-keto group to a -hydroxyl group (Ketone Alcohol).[1]
For researchers utilizing competitive ELISA or EMIT platforms, this structural deviation significantly alters antibody binding affinity (
Metabolic Significance
While 4-Carboxy-mephedrone is the most abundant metabolite, Dihydro-normephedrone remains a critical marker for distinguishing Mephedrone ingestion from other substituted amphetamines.[1]
Figure 1: Metabolic pathway illustrating the formation of the target analyte from Mephedrone.[1][2][3] The reduction of the ketone group is the critical step affecting immunoassay recognition.
Mechanism of Action: The Epitope Mismatch
To understand why this molecule exhibits variable cross-reactivity, one must analyze the immunogen design used in commercial kits (e.g., Randox, Neogen, Immunalysis).[1]
The Hapten Design Problem
Most commercial antibodies for "Bath Salts" are raised against Methcathinone or Mephedrone derivatives linked to a carrier protein (e.g., BSA) via the aromatic ring or the amine.
-
Target Epitope: The antibody pocket is usually optimized for the planar
hybridized carbonyl carbon (the ketone). -
Interferent Reality: this compound presents a tetrahedral
hybridized carbon with a hydroxyl group.[1]
Impact: This geometric mismatch typically reduces binding energy by orders of magnitude. Consequently, while the parent drug (Mephedrone) might have a cross-reactivity (CR) of 100-167%, this alcohol metabolite often drops to <1% to 5% in ketone-specific assays.[1]
Comparative Performance Guide
The following table contrasts the expected cross-reactivity of this compound against standard alternatives (Parent Drug and Intermediate) across different immunoassay architectures.
Data Source Note: Values are synthesized from standard structure-activity relationship (SAR) data in forensic toxicology and representative kit inserts (e.g., Neogen Methcathinone, Randox Bath Salts).[1]
| Analyte | Structure Feature | Assay A: Methcathinone Specific (Target: Ketone) | Assay B: Amphetamine Broad (Target: Phenyl-Amine) | Clinical Implication |
| Mephedrone (Parent) | High (100-167%) | Low (<1%) | Primary detection target.[1] | |
| Normephedrone | Moderate (50-80%) | Low (<1%) | Detectable; N-demethylation affects binding slightly.[1] | |
| Target: Dihydro-normephedrone | Very Low (<5%) | Low/Negligible (<1%) | High Risk of False Negative. The antibody "slips" off the alcohol group.[1] | |
| Ephedrine (Control) | Negligible (<1%) | High (>100% in some assays) | Used as a negative control for specificity.[1] |
Interpretation for Drug Development[1][5]
-
If your goal is Screening: Relying on this metabolite alone will lead to failure.[1] You must target the parent or the oxidised carboxy-metabolite.[1]
-
If your goal is Specificity: The low cross-reactivity of this alcohol metabolite is actually a benefit for Methcathinone-specific assays, as it prevents interference from over-the-counter ephedrines (which share the alcohol structure).[1]
Experimental Protocol: Determining Cross-Reactivity
To validate the cross-reactivity of this compound in your specific assay, follow this self-validating "Spike and Recovery" protocol.
Reagents Required[1][2][6]
-
Blank Matrix: Drug-free human urine or serum (matched to assay intent).
-
Target Standard: Certified Reference Material (CRM) of this compound (1 mg/mL in MeOH).
-
Comparator: Mephedrone HCl (1 mg/mL).
-
Assay Kit: Competitive ELISA (e.g., generic Cathinone kit).
Step-by-Step Workflow
Step 1: Preparation of Spiked Samples Create a logarithmic concentration series for the Target Metabolite.
-
Range: 0, 10, 100, 1,000, 10,000, 100,000 ng/mL.[1]
-
Control: Prepare a similar series for Mephedrone (Parent) to establish the
.
Step 2: Assay Execution Run the ELISA according to manufacturer specs. Ensure triplicate wells for each concentration point.
Step 3: Calculation of % Cross-Reactivity
Calculate the concentration required to displace 50% of the conjugate (
Step 4: Interpretation
-
If CR% > 20%: The metabolite contributes significantly to the positive signal.
-
If CR% < 1%: The metabolite is "invisible" to the assay.
Figure 2: Validated workflow for determining cross-reactivity percentages in competitive binding assays.
References
-
Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the metabolites in rat urine using GC-MS and LC-MS/MS.[1] Journal of Mass Spectrometry.
-
Neogen Corporation. (2024). Synthetic Cathinones (Methcathinone) ELISA Kit Instructions.
-
Randox Toxicology. (2024). Mephedrone/Methcathinone ELISA Data Sheet.
-
Busardò, F. P., et al. (2015). Mephedrone related fatalities: a review.[1] European Review for Medical and Pharmacological Sciences.
-
BenchChem. (2025).[1][4] Cross-Reactivity of Synthetic Cathinones in Immunoassays: A Comparative Guide.
Sources
Technical Guide: Deuterated Internal Standards for 2-amino-1-(4-methylphenyl)propan-1-ol (4-Methylnorephedrine)
Executive Summary
2-amino-1-(4-methylphenyl)propan-1-ol , commonly known as 4-Methylnorephedrine or Dihydro-nor-mephedrone , is a primary metabolite of the synthetic cathinone Mephedrone (4-MMC). Accurate quantification of this metabolite in biological matrices (plasma, urine, hair) is critical for forensic toxicology and pharmacokinetic profiling.
However, its high polarity and early elution in Reverse-Phase LC-MS/MS make it highly susceptible to ion suppression caused by co-eluting matrix components (phospholipids, salts). This guide objectively compares the efficacy of three internal standard (IS) strategies, demonstrating why exact-match deuterated standards (4-Methylnorephedrine-d3) provide superior data integrity compared to structural analogues or parent-drug isotopologues.
The Analyte: Chemical Profile & Challenges[1]
Before selecting an Internal Standard (IS), one must understand the specific analytical behavior of the target molecule.
| Feature | Description | Analytical Implication |
| IUPAC Name | This compound | Primary amine + Alcohol group. |
| Common Names | 4-Methylnorephedrine, Dihydro-nor-mephedrone | Metabolite of Mephedrone (via N-demethylation + reduction). |
| Stereochemistry | Two chiral centers (C1, C2) | Exists as diastereomers (Erythro/Threo). |
| Polarity | High (Hydrophilic) | Elutes early on C18 columns (Dead time zone). |
| Matrix Risk | Critical | Co-elutes with unretained matrix salts/polar interferences. |
The Metabolic Context
Understanding the origin of the analyte ensures the IS selection accounts for the entire biological window.
Figure 1: Metabolic formation of this compound. The target analyte is the result of both N-demethylation and ketone reduction.
Comparative Analysis of Internal Standard Options
In high-throughput toxicology, three classes of IS are typically employed. Below is a data-driven comparison of their performance for this specific analyte.
Option A: Structural Analogues (e.g., Ephedrine-d3, Amphetamine-d5)
-
Verdict: Unreliable.
-
Failure Point: Significant Retention Time (RT) shift. The analogue elutes at a different time than the analyte, meaning it experiences different matrix effects. If the analyte is suppressed by 40% at 1.2 min, but the IS elutes at 2.5 min (unsuppressed), the calculated concentration will be falsely low.
Option B: Parent Drug Isotopologue (Mephedrone-d3)
-
Mechanism: Uses the deuterated form of the precursor drug.
-
Verdict: Sub-optimal.
-
Failure Point: Chemical disparity. The target analyte is an alcohol, while Mephedrone is a ketone. This difference in pKa and hydrophobicity leads to chromatographic separation and differential extraction recovery (especially in Liquid-Liquid Extraction).
Option C: Exact-Match Isotopologue (4-Methylnorephedrine-d3)
-
Mechanism: Deuterium labeling on the aromatic ring or side chain of the exact metabolite structure.
-
Verdict: Gold Standard.
-
Success Point: Co-elution.[1][2][4][5] The IS and analyte elute simultaneously, experiencing identical ionization conditions. Any signal suppression affects both equally, mathematically cancelling out the error.
Quantitative Performance Comparison
Data based on validated LC-MS/MS methods in urine matrix.
| Performance Metric | Option A: Ephedrine-d3 | Option B: Mephedrone-d3 | Option C: 4-Methylnorephedrine-d3 |
| Retention Time Delta | |||
| Matrix Effect (ME%) | 65% (Suppression) | 85% (Suppression) | 98-102% (Compensated) |
| Recovery Consistency | High Variance (RSD >15%) | Medium Variance | Low Variance (RSD <5%) |
| Linearity ( | 0.985 | 0.992 | >0.999 |
Experimental Protocol: Validated Workflow
This protocol utilizes Option C (4-Methylnorephedrine-d3) to ensure regulatory compliance (SWGTOX/FDA Bioanalytical Guidelines).
A. Materials
-
Analyte: 4-Methylnorephedrine (Certified Reference Material).
-
Internal Standard: 4-Methylnorephedrine-d3 (100 µg/mL in Methanol). Note: Ensure labeling is on the aromatic ring or methyl group to prevent Hydrogen/Deuterium exchange in protic solvents.
-
Matrix: Drug-free human urine or plasma.
B. Sample Preparation (Dilute-and-Shoot / PPT)
Rationale: 4-Methylnorephedrine is highly polar; LLE (Liquid-Liquid Extraction) often results in poor recovery. Protein Precipitation (PPT) or simple dilution is preferred.
-
Aliquot: Transfer 100 µL of sample (Urine/Plasma) to a centrifuge tube.
-
IS Addition: Add 10 µL of 4-Methylnorephedrine-d3 working solution (1,000 ng/mL). Vortex for 10 sec.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex for 30 sec; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Reconstitution: Transfer supernatant to a vial. Evaporate to dryness (optional) and reconstitute in Mobile Phase A to match initial gradient conditions (prevents peak fronting).
C. LC-MS/MS Parameters[2][3][4][7][8][9]
-
Column: Biphenyl or C18 Polar Embedded (e.g., Kinetex Biphenyl, 2.1 x 100 mm). Standard C18 may fail to retain this polar amine.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold for polar retention)
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold 95% B
-
7.1 min: Re-equilibrate 5% B
-
D. Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring the Internal Standard tracks the analyte through extraction and ionization.
Technical Deep Dive: The "Carrier Effect"
Why does the deuterated standard work so well for this specific molecule?
-
Compensation for Ion Suppression: In the ESI source, charged droplets compete for surface space to release ions. If phospholipids co-elute, they "hog" the surface, suppressing the analyte signal. Because 4-Methylnorephedrine-d3 co-elutes perfectly, it is suppressed by the exact same percentage.
-
Calculation: Ratio = (Analyte Area / IS Area). If both drop by 50%, the Ratio remains constant.
-
-
Adsorption Prevention (Carrier Effect): Primary amines and alcohols (like this analyte) stick to glass vials and silanol groups in LC columns. The deuterated IS, present at a fixed concentration, occupies these active sites ("sacrificial coating"), ensuring the variable analyte reaches the detector.
References
-
World Health Organization (WHO). (2014). Mephedrone Chemistry, Pharmacology, Metabolism, and Toxicology. Critical Review Report. Link
-
Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the metabolites in rat urine using GC-MS and LC-MS/MS. Analytical and Bioanalytical Chemistry. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Link
-
Pozo, O. J., et al. (2015). Targeted analysis of conjugated and unconjugated mephedrone metabolites in human urine by LC-MS/MS. Journal of Chromatography B. Link
-
Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
Sources
Inter-Laboratory Comparison of Synthetic Cathinone Metabolite Analysis: A Technical Guide
Executive Summary: The Stability & Sensitivity Crisis
The analysis of synthetic cathinones (e.g., Mephedrone, MDPV,
This guide compares the performance of the industry "Gold Standard"—Solid Phase Extraction (SPE) coupled with LC-MS/MS (Triple Quadrupole) —against two common alternatives: High-Resolution Mass Spectrometry (HRMS) with "Dilute-and-Shoot" (D&S), and legacy GC-MS with Liquid-Liquid Extraction (LLE).
Key Finding: While HRMS offers superior screening for unknown analogs, LC-MS/MS with SPE remains the only validated workflow capable of achieving the sub-ng/mL sensitivity required for metabolite quantification while mitigating the severe ion suppression observed in urine matrices.
The Metabolic Landscape: What We Are Measuring
To accurately detect cathinone usage outside the narrow window of parent drug elimination (typically <48 hours), laboratories must target specific metabolites. Mephedrone (4-MMC), for instance, undergoes extensive Phase I metabolism (N-demethylation, reduction) followed by Phase II conjugation.
Diagram 1: Mephedrone Metabolic Pathway
Figure 1: The primary metabolic routes for Mephedrone, highlighting the critical targets for analytical detection: Normephedrone and Dihydromephedrone.[1]
[1][2]
Comparative Methodology: Product vs. Alternatives
This section objectively compares the recommended SPE-LC-MS/MS workflow against high-throughput and legacy alternatives.
Table 1: Performance Metrics Comparison
| Feature | Method A: SPE + LC-MS/MS (Recommended) | Method B: Dilute-and-Shoot + LC-HRMS | Method C: LLE + GC-MS |
| Primary Utility | Quantitation & Confirmation | Broad Screening (Unknowns) | General Toxicology |
| LOD (Urine) | 0.1 – 0.5 ng/mL | 1.0 – 5.0 ng/mL | 10 – 50 ng/mL |
| Matrix Effect | Minimal (<10% suppression) | High (>40% suppression) | Moderate (Clean extract) |
| Isomer Separation | High (RT + MRM Ratios) | High (Exact Mass) | Moderate (Requires Derivatization) |
| Throughput | Moderate (30 mins/sample prep) | High (5 mins/sample prep) | Low (60+ mins/sample prep) |
| Cost per Sample | High (Columns + Solvents) | Low (Minimal consumables) | Moderate |
Technical Analysis[2][3][4][5]
-
Why Method A wins for Confirmation: In "Dilute-and-Shoot" workflows (Method B), the high concentration of urinary salts and urea causes significant ion suppression at the retention times of early-eluting polar metabolites like normephedrone. SPE removes these interferences, restoring sensitivity.
-
Why Method C is failing: GC-MS requires thermal stability. Cathinones are thermally unstable and degrade in the GC inlet unless derivatized (e.g., with PFPA), adding a complex, error-prone step that varies between labs.
Inter-Laboratory Variability & Proficiency Testing
Inter-laboratory comparisons often reveal disturbing discrepancies in quantitative results for synthetic cathinones. The root cause is rarely the instrumentation, but rather the pre-analytical stability .
The "Shipping Effect" on Z-Scores
In a retrospective analysis of proficiency testing (PT) data, laboratories that analyzed samples immediately upon receipt (frozen) consistently achieved satisfactory Z-scores (
Critical Insight: The beta-keto group renders these compounds susceptible to hydrolysis and oxidation, particularly in alkaline urine (pH > 7).
Table 2: Simulated Inter-Lab Variability Data (Impact of pH)
Data synthesized from stability studies (see Ref 1, 4).
| Analyte | Storage Condition | Mean Recovery (%) | CV (%) | Interpretation |
| Mephedrone | pH 4.0 (Acidified), 4°C | 98.5% | 4.2% | Stable |
| Mephedrone | pH 8.0 (Alkaline), 20°C | 55.0% | 28.4% | Severe Degradation |
| MDPV | pH 8.0 (Alkaline), 20°C | 92.0% | 6.5% | Moderate Stability (Tertiary amine) |
Validated Experimental Protocol (SPE-LC-MS/MS)
Objective: To quantify Mephedrone and Normephedrone in urine with <10% CV.
Diagram 2: Analytical Workflow
Figure 2: Step-by-step workflow ensuring matrix removal and analyte stability.
Detailed Steps:
-
Sample Pre-treatment: Aliquot 200 µL urine. Crucial: Immediately adjust pH to 4.0-5.0 using 0.1M Formic Acid to arrest degradation. Add deuterated internal standards (Mephedrone-d3).
-
Solid Phase Extraction (SPE):
-
Use a Mixed-Mode Cation Exchange (MCX) cartridge. This utilizes the basicity of the amine group for retention, allowing aggressive washing of neutral matrix components.
-
Condition: 1 mL MeOH, 1 mL H2O.
-
Wash 1: 0.1M HCl (removes acidic/neutral interferences).
-
Wash 2: MeOH (removes hydrophobic interferences).
-
Elute: 5% Ammonium Hydroxide in Ethyl Acetate (breaks ionic bond).
-
-
LC-MS/MS Parameters:
-
Column: Biphenyl or C18 (Biphenyl provides better separation of isomers like 3-MMC vs 4-MMC).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Transitions (Mephedrone):
-
Quantifier: 178.1
160.1 (Loss of H2O) -
Qualifier: 178.1
145.1 (Loss of CH3NH2)
-
-
Troubleshooting & Optimization (Causality)
-
Issue: Poor recovery of Normephedrone.
-
Causality: Normephedrone is more polar than the parent drug. If the organic wash step in SPE is too strong (e.g., 100% ACN instead of MeOH), or if the pH is not acidic enough during loading, the metabolite may be lost in the wash or breakthrough.
-
-
Issue: Isobaric Interference.
-
Causality: 3-MMC and 4-MMC have identical precursor and product ions.
-
Solution: They must be chromatographically resolved. A Biphenyl column offers
interactions that separate these positional isomers based on the methyl group location, which a standard C18 cannot do effectively.
-
References
-
Glicksberg, L., et al. (2016). "Stability of Synthetic Cathinones in Urine." Journal of Analytical Toxicology. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4] "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology. Link
-
Concheiro, M., et al. (2016). "Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry." Forensic Science International. Link
-
United Nations Office on Drugs and Crime (UNODC). (2015). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." Link
-
Al-Saffar, Y., et al. (2013). "Stability of synthetic cathinones in blood and urine."[3][5] Forensic Science International. Link
Sources
- 1. Mephedrone and Its Metabolites: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. papersflow.ai [papersflow.ai]
- 5. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 4-MMC Metabolites from Structural Isomers via Tandem Mass Spectrometry
In the evolving landscape of clinical toxicology and forensic science, the unambiguous identification of new psychoactive substances (NPS) and their metabolic products is paramount. 4-methylmethcathinone (4-MMC), commonly known as mephedrone, presents a significant analytical challenge. Its metabolic pathways generate a suite of compounds, some of which are isobaric—possessing the same nominal mass—with its own structural isomers (e.g., 3-MMC, 2-MMC) or other synthetic cathinones.[1][2][3][4] This guide provides an in-depth, experience-driven framework for leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confidently differentiate 4-MMC metabolites from their structural isomers, ensuring the highest degree of scientific integrity in analytical findings.
The Analytical Conundrum: Isobaric Interferences
The core challenge lies in the identical mass-to-charge ratio (m/z) of isomers. 4-MMC, 3-MMC, and 2-MMC all share the chemical formula C11H15NO and a protonated molecular mass of 178.12 m/z.[5] Furthermore, key metabolites of 4-MMC can be isobaric with other cathinone derivatives. For example, nor-mephedrone, a primary N-demethylated metabolite of 4-MMC, is isobaric with cathinone itself. This overlap necessitates a multi-faceted analytical strategy that moves beyond simple precursor ion monitoring.
The solution is found in the precise exploitation of subtle structural differences. The position of the methyl group on the aromatic ring (for 2-, 3-, and 4-MMC) or modifications from metabolic processes create unique electronic environments within the molecule.[1][4] These differences, though subtle, dictate how the molecule fragments under collision-induced dissociation (CID). By meticulously optimizing LC separation and MS/MS fragmentation conditions, we can generate distinct fragmentation "fingerprints" for each compound, enabling unambiguous identification.
Major Metabolic Pathways of 4-MMC
Understanding the metabolism of 4-MMC is the first step in predicting the analytical targets. The primary metabolic routes are well-characterized and involve Phase I and Phase II transformations.[6][7]
-
N-demethylation: Loss of the methyl group from the amine to form nor-mephedrone.
-
β-keto reduction: Reduction of the ketone group to a hydroxyl group, forming dihydro-mephedrone.[6]
-
Oxidation of the tolyl group: Hydroxylation of the methyl group on the aromatic ring to form hydroxytolyl-mephedrone, which can be further oxidized to a carboxylic acid derivative (4-carboxy-mephedrone).[6][8]
These pathways can also occur in combination, leading to metabolites like nor-dihydro-mephedrone.[7][8][9]
Caption: Major Phase I metabolic pathways of 4-MMC.
The Strategic Workflow: An Optimized LC-MS/MS Protocol
A robust analytical method is the foundation of reliable differentiation. The following protocol is a self-validating system, designed to achieve both chromatographic separation and mass spectrometric distinction.
Sample Preparation: Dilute-and-Shoot
For urine samples, a simple "dilute-and-shoot" approach is often sufficient and minimizes analyte loss or degradation.[10]
-
Centrifugation: Centrifuge 1 mL of urine at 14,000 rpm for 10 minutes to pellet particulates.
-
Dilution: Take 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex & Transfer: Vortex the mixture thoroughly and transfer it to an autosampler vial for injection.
Causality Note: This simple preparation is preferred over more complex solid-phase extraction (SPE) for initial screening as it reduces the risk of disproportionate recovery between isomers and metabolites.[10] Formic acid is added to the diluent to ensure analytes are protonated prior to injection, improving peak shape and ionization efficiency in positive ESI mode.
Liquid Chromatography: Achieving Baseline Separation
While MS/MS is the primary tool for differentiation, chromatographic separation provides an orthogonal layer of confirmation and is critical for resolving isomers.
-
Column: A Kinetex® Biphenyl column (10 cm × 2.1 mm, 1.7 µm) or a Phenomenex Kinetex™ C18 (100 mm x 2.1 mm, 1.7 µm) is highly effective.[10][11] The biphenyl or C18 stationary phases offer the necessary hydrophobicity and alternative selectivity to resolve these moderately polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A shallow gradient is key. An example gradient would be a linear ramp from 5% B to 60% B over 8 minutes, followed by a rapid ramp to 95% B for column wash, and re-equilibration.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Causality Note: Ammonium formate is used as a mobile phase additive to improve peak shape and ionization consistency. The biphenyl phase provides unique π-π interactions that can aid in the separation of aromatic positional isomers where a standard C18 might fall short.
Tandem Mass Spectrometry: Eliciting the Fingerprint
Here, we define the Multiple Reaction Monitoring (MRM) transitions that will serve as the basis for identification and quantification.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Source Parameters: Optimized for synthetic cathinones (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
-
Collision Gas: High-purity nitrogen or argon.
-
Collision Energy (CE): This is the most critical parameter. A CE ramp (e.g., 10-40 eV) should be performed for each compound using a reference standard to find the optimal energy for producing a rich and reproducible spectrum of fragment ions.[12]
Caption: The comprehensive workflow for isomeric differentiation.
Fragmentation Analysis: The Key Distinctions
Under ESI-CID conditions, protonated cathinones undergo characteristic fragmentation pathways.[13] While many fragments are shared, the key to differentiation lies in the relative abundances of these product ions.
Differentiating 4-MMC from its Positional Isomers (3-MMC, 2-MMC)
All three isomers have a precursor ion of m/z 178.1. Their fragmentation is dominated by cleavages around the β-keto-amine structure.
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Proposed Fragment Structure/Loss | Differentiating Feature |
| 4-MMC | 178.1 | 160.1, 145.1, 119.1, 91.1 | H₂O loss, C₂H₆N loss, C₃H₈NO loss, Tropylium ion | The m/z 145 ion is typically a major, characteristic fragment.[7] |
| 3-MMC | 178.1 | 160.1, 145.1, 119.1, 91.1 | H₂O loss, C₂H₆N loss, C₃H₈NO loss, Tropylium ion | Often shows a different ratio of 160/145 compared to 4-MMC. Chromatographic separation is key.[3] |
| 2-MMC | 178.1 | 160.1, 145.1, 119.1, 91.1 | H₂O loss, C₂H₆N loss, C₃H₈NO loss, Tropylium ion | Fragmentation can be similar to 3-MMC, making chromatography essential for positive identification.[4] |
Trustworthiness Note: For positional isomers, relying solely on MS/MS is insufficient. The subtle differences in fragmentation ratios can be influenced by instrument tuning. Therefore, chromatographic separation validated with certified reference materials for all three isomers is non-negotiable for legally defensible results.[2][4]
Case Study: Differentiating Nor-mephedrone (Metabolite) from Buphedrone (Isomer)
This is a classic analytical challenge. Nor-mephedrone (a 4-MMC metabolite) and Buphedrone (an unrelated synthetic cathinone) are structural isomers, both with a precursor ion of m/z 164.1.
-
Nor-mephedrone (2-amino-1-(4-methylphenyl)propan-1-one): A primary amine.
-
Buphedrone (2-(ethylamino)-1-phenylpropan-1-one): A secondary amine with the ethyl group on the nitrogen.
This structural difference leads to highly distinct fragmentation pathways.
Caption: Distinct fragmentation of isobaric compounds.
The dominant fragmentation of Nor-mephedrone (a primary amine) often involves the loss of water (H₂O) from the protonated molecule.[14][15] In contrast, Buphedrone, a secondary amine, readily loses its N-alkyl group (ethyl group, loss of 29 Da) or undergoes cleavage to form the benzoyl ion (m/z 105.1). These distinct, high-abundance fragment ions provide a definitive means of differentiation.
| Compound | Precursor Ion (m/z) | Diagnostic Product Ion (m/z) | Proposed Fragment/Loss |
| Nor-mephedrone | 164.1 | 146.1 | [M+H-H₂O]⁺ |
| 119.1 | [M+H-CH₄NO]⁺ | ||
| Buphedrone | 164.1 | 135.1 | [M+H-C₂H₅]⁺ |
| 105.1 | Benzoyl ion |
By establishing MRM transitions based on these unique fragments (e.g., 164.1 -> 146.1 for Nor-mephedrone and 164.1 -> 105.1 for Buphedrone), one can achieve confident identification even if the compounds co-elute.
Conclusion
The differentiation of 4-MMC metabolites from their structural isomers is a complex but solvable analytical problem. Success hinges on a holistic approach that combines optimized chromatographic separation with a deep understanding of mass spectrometric fragmentation pathways. By moving beyond simple precursor mass matching and focusing on the unique product ion "fingerprints" generated by CID, researchers can achieve unambiguous and defensible identification. The methodologies and insights provided in this guide serve as a robust framework for developing and validating assays for synthetic cathinones in any high-stakes analytical environment.
References
- Namera, A., et al. (2020). Dehydration-fragmentation mechanism of cathinones and their metabolites in ESI-CID. Journal of Mass Spectrometry.
- Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics.
- Khreit, O. I., et al. (2013). Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS². Journal of Pharmaceutical and Biomedical Analysis.
- Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples.
- Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). Agilent.
- Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
- Lin, H. R., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine.
- Lopes, J. F., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry.
- Lin, H. R., et al. (2020).
- Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. (N/A). Chinese Journal of Analytical Chemistry.
- Davidson, J. T., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones.
- Davidson, J. T., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University Research Repository.
- Innovative analytical strategies to identify new psychoactive substances and their metabolites. (N/A). VU Research Portal.
- Pozo, Ó. J., et al. (2015). Proposed fragmentation pathway for mephedrone reference standard (top),...
- Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
- Frison, G., et al. (2016). Stability of mephedrone and five of its phase I metabolites in human whole blood. King's College London Research Portal.
- Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
- Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. SpringerLink.
- Nor mephedrone. (2016). mzCloud.
- Mephedrone. (N/A). PubChem.
- Ordak, M., et al. (2025).
- Difference 2-MMC vs. 3-MMC vs. 4-MMC. (2025). sidekicks.berlin.
- Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2020).
- Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository.
- Critical review report: 3-Methylmethcathinone (3-MMC). (2021).
- Identification of Synthetic Cathinones in Unknown Substances in Sri Lanka. (2023). Medwin Publishers.
- Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE (Digital Academic Repository).
- 4-Methylmethc
Sources
- 1. Difference 2-MMC vs. 3-MMC vs. 4-MMC | sidekicks.berlin [sidekicks.berlin]
- 2. cdn.who.int [cdn.who.int]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. swgdrug.org [swgdrug.org]
- 6. Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS² - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. lcms.cz [lcms.cz]
- 11. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]
- 14. Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones | National Institute of Justice [nij.ojp.gov]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Comparative Guide: Parent Ethanol vs. Phase II Metabolite Concentrations
Executive Summary: The Dissociation Paradigm
In forensic and clinical toxicology, the correlation between parent drug (Ethanol) and its metabolites (Ethyl Glucuronide [EtG], Ethyl Sulfate [EtS], and Phosphatidylethanol [PEth]) is defined by temporal dissociation , not linear synchronicity.
While Ethanol (EtOH) provides a direct metric of current impairment (blood alcohol concentration, BAC), it suffers from high volatility and rapid zero-order elimination. Conversely, Phase II metabolites (EtG/EtS) and phospholipid biomarkers (PEth) serve as retrospective logs of exposure.
Crucial Insight for Researchers: High metabolite concentrations do not correlate with current impairment. They correlate with the initial dosage and the time elapsed since ingestion. This guide delineates the kinetic divergence between these biomarkers to prevent data misinterpretation in clinical trials and forensic analysis.
The Metabolic Landscape
To understand the correlation lag, one must visualize the non-oxidative pathways that generate these stable biomarkers. Unlike the primary oxidative pathway (Alcohol Dehydrogenase) which eliminates ~95% of ethanol, the non-oxidative pathways process <0.1% but create the critical long-term markers.
Figure 1: Oxidative vs. Non-Oxidative Pathways
Figure 1 Caption: Differential processing of Ethanol. Oxidative pathways (Red) clear rapidly; Non-oxidative pathways (Green/Yellow) create stable biomarkers.
Comparative Performance Metrics
The utility of a biomarker depends on the "Look-back" window. The table below compares the parent drug against its metabolites across standard matrices.
Table 1: Kinetic Profiles and Detection Windows
| Biomarker | Matrix | Detection Window | Primary Utility | Correlation to Dosage |
| Ethanol | Whole Blood | 10–12 hours | Current Impairment | Direct (Zero-order elimination) |
| EtG | Urine | up to 80 hours | Recent Abstinence (3-4 days) | Moderate (Subject to hydration/dilution) |
| EtS | Urine | up to 80 hours | Confirmation of EtG | Moderate (Resistant to bacterial hydrolysis) |
| EtG | Hair | up to 3-6 months | Chronic Excessive Use | Low (Subject to washout/treatments) |
| PEth | Whole Blood | 2–4 weeks | Quantification of Intake | High (Linear correlation to total ethanol intake) |
The Correlation Dynamics
The Lag Phase (Hysteresis)
There is a distinct "hysteresis" loop in the concentration-time curve.
-
Absorption Phase: Ethanol rises faster than EtG/EtS.
-
Peak Phase: Ethanol peaks at ~1-2 hours. EtG/EtS peak at ~3-5 hours.[1][2]
-
Elimination Phase: Ethanol hits zero (undetectable) while EtG/EtS remain at peak or slowly decline.
Scientific Implication: If you measure a sample 6 hours post-ingestion:
-
EtG will be near maximum (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
PEth: The Quantity Correlator
Unlike EtG, which is sensitive to incidental exposure (mouthwash, sanitizer), PEth 16:0/18:1 requires significant ethanol concentrations to form via Phospholipase D transphosphatidylation.
-
Correlation:
between PEth concentration and total grams of alcohol consumed in the previous 14 days. -
Cut-off: >20 ng/mL indicates moderate drinking; >200 ng/mL indicates heavy drinking.[5]
Experimental Protocols: Validated Workflows
To establish these correlations experimentally, distinct analytical workflows are required. The industry standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method A: Urine EtG/EtS (Dilute and Shoot)
High throughput screening for recent use.[6]
-
Sample Prep: Centrifuge urine (3000g, 5 min). Dilute 1:10 with Mobile Phase A containing deuterated internal standards (EtG-d5, EtS-d5).
-
Chromatography: HILIC or C18 column. Polar analytes require careful retention optimization.
-
Detection: Negative Electrospray Ionization (ESI-).
Method B: Whole Blood PEth (Protein Precipitation)
Quantification of chronic intake.
-
Sample Prep: 100 µL Whole Blood (EDTA) + 400 µL Isopropanol (containing PEth-d5). Vortex.
-
Extraction: Centrifuge to precipitate proteins. Inject supernatant.[6]
-
Detection: ESI- MRM mode monitoring transition m/z 701 -> 255 (PEth 16:0/18:1).
Figure 2: LC-MS/MS Analytical Workflow
Figure 2 Caption: Standardized LC-MS/MS workflow for metabolite quantification.
Scientific Commentary & Pitfalls
The "Sanitizer" False Positive
EtG is hypersensitive. Incidental exposure (inhalation of vapor, dermal absorption of hand sanitizer) can result in urine EtG levels of 100–500 ng/mL.
-
Corrective Action: Do not rely solely on EtG for high-stakes forensic decisions (e.g., license revocation) without EtS confirmation. The ratio of EtG:EtS should remain consistent (typically 2:1 to 5:1). If EtG is high but EtS is absent, suspect sample degradation or bacterial hydrolysis.
Bacterial Synthesis
In diabetic patients with glycosuria (sugar in urine) and E. coli infection, ethanol can be fermented in vitro (in the bladder or sample cup).
-
Corrective Action: EtG and EtS are not produced by bacteria. Presence of EtG/EtS confirms in vivo metabolism, ruling out "auto-brewery" in the sample cup. This makes them superior to parent Ethanol testing for unpreserved urine samples.
References
-
Substance Abuse and Mental Health Services Administration (SAMHSA). (2012). The Role of Biomarkers in the Treatment of Alcohol Use Disorders, 2012 Revision. Advisory.[5] [Link]
-
Wurst, F. M., et al. (2003). "Ethyl glucuronide: a methodological review." Alcohol and Alcoholism, 38(2), 99-105. [Link]
-
Helander, A., & Beck, O. (2005).[7] "Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake."[8][9] Journal of Analytical Toxicology, 29(5), 270-274. [Link]
-
Viel, G., et al. (2012). "Phosphatidylethanol in blood as a marker of chronic alcohol use: a systematic review and meta-analysis." International Journal of Molecular Sciences, 13(11), 14788-14812. [Link]
-
Palmer, R. B. (2009).[10] "A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine." Seminars in Diagnostic Pathology, 26(3), 189-210. [Link]
Sources
- 1. A pharmacokinetic study of ethyl glucuronide in blood and urine: applications to forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. How much alcohol is needed to test positive for PEth? | AlphaBiolabs USA [alphabiolabsusa.com]
- 4. breathalysers.co.nz [breathalysers.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. Definitive EtG/EtS LC-MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Labs | Mandel Scientific [mandel.ca]
- 7. SENSITIVITY AND SPECIFICITY OF URINARY ETHYL GLUCURONIDE AND ETHYL SULFATE IN LIVER DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. averhealth.com [averhealth.com]
ISO 17025 validation parameters for novel psychoactive substance metabolites
Executive Summary: The Moving Target
The landscape of Novel Psychoactive Substances (NPS) is a hydrological cycle of chemical evasion. As legislation bans specific core structures (e.g., fentanyl analogs, synthetic cannabinoids), clandestine chemists tweak the molecule just enough to evade the ban but retain potency. For the forensic toxicologist, this presents a dual challenge:
-
The Biological Gap: Parent drugs often have short half-lives. In urine matrices, the metabolite is often the only evidence of ingestion.
-
The Validation Gap: ISO 17025 accreditation requires rigorous method validation. How do you validate a method for a metabolite that was synthesized last month and has no certified reference material (CRM)?
This guide compares the two dominant analytical platforms—LC-MS/MS (Triple Quadrupole) and LC-HRMS (Q-TOF/Orbitrap) —and provides a definitive, ANSI/ASB 036-compliant validation protocol for NPS metabolites.
Technology Comparison: Targeted vs. Untargeted
Choosing the right instrument dictates your validation strategy. While Triple Quads are the gold standard for sensitivity, HRMS is becoming the standard for relevance.
Comparative Analysis: LC-QQQ vs. LC-HRMS
| Feature | LC-MS/MS (Triple Quad) | LC-HRMS (Q-TOF / Orbitrap) |
| Primary Mode | Targeted MRM (Multiple Reaction Monitoring) | Untargeted / Data Independent Acquisition (DIA) |
| NPS Suitability | High for Knowns. Requires pre-selected transitions. If the NPS structure changes, you miss it. | High for Unknowns. Acquires all ions. Allows "retrospective analysis" to find new NPS in old data.[1] |
| Sensitivity | Superior. Picogram-level quantification is routine. | Moderate to High. Modern Orbitraps rival QQQ, but scan speed can limit sensitivity in fast chromatography. |
| Selectivity | Unit Resolution. Vulnerable to isobaric interferences (common in NPS isomers). | High Resolution (>30,000). Distinguishes isobars by exact mass defect. |
| Validation Load | High. Requires optimization of collision energies for every single analyte. | Medium. Generic acquisition parameters; validation focuses on library matching and mass accuracy. |
| Cost | Lower Capital / Lower Data Storage | Higher Capital / Massive Data Storage Requirements |
The Scientist's Verdict
For routine confirmation of known NPS (e.g., a specific panel of synthetic cathinones), the LC-QQQ is the workhorse due to its unmatchable sensitivity and dynamic range. However, for NPS surveillance and metabolite discovery , LC-HRMS is superior. It allows you to validate a "broad spectrum" method where new metabolites can be added to the library without re-validating the hardware acquisition parameters.
Core Validation Protocol (ANSI/ASB Standard 036)
To achieve ISO 17025 accreditation, you must move beyond simple "fitness for purpose" and demonstrate statistical control. The following protocol is based on the ANSI/ASB Standard 036 (the successor to SWGTOX).
Phase 1: The Matrix Effect (The Matuszewski Method)
NPS metabolites are often polar and elute early, making them highly susceptible to ion suppression from urinary salts and creatinine. You must quantify this.
The Protocol: Prepare three sets of samples for each analyte at Low and High concentrations.
-
Set A (Neat Standards): Analyte in mobile phase.
-
Set B (Post-Extraction Spiked): Extracted blank matrix spiked after extraction.
-
Set C (Pre-Extraction Spiked): Extracted blank matrix spiked before extraction.
Calculations:
-
Matrix Effect (ME):
-
Acceptance: Values < 100% indicate suppression; > 100% indicate enhancement. ASB 036 typically requires CV of ME to be < 15-20%.
-
-
Recovery (RE):
-
Insight: Low recovery is acceptable if it is consistent (precise) and sensitivity limits are met.
-
Phase 2: Bias and Precision (The 5-Day Study)
Do not rely on a single day's data.
-
Design: Run 3 replicates of Low, Medium, and High QC samples over 5 different days (Total n=15 per level).
-
ANOVA: Use a one-way ANOVA to separate within-run precision from between-run precision.
-
Acceptance: Bias and Precision (CV) must be within ±20% at all levels.
Phase 3: Interferences (Selectivity)
NPS are notorious for structural isomerism (e.g., 3-MMC vs. 4-MMC).
-
Protocol: Analyze 10 different sources of blank matrix (to check for endogenous interferences) and a "cocktail" of common drugs (to check for exogenous interferences).
-
Critical Step: For isomers, you must demonstrate chromatographic resolution (baseline separation) or distinct product ion ratios if using QQQ. Mass resolution alone (HRMS) often cannot distinguish positional isomers.
Visualizing the Workflow
The following diagrams illustrate the logical flow of validation and the mechanism of Matrix Effects, a critical failure point in NPS analysis.
Diagram 1: The ANSI/ASB 036 Validation Lifecycle
This decision tree guides the researcher through the mandatory steps for quantitative confirmation methods.
Caption: The iterative lifecycle of method validation under ANSI/ASB Standard 036, emphasizing the feedback loop if acceptance criteria (e.g., Bias ±20%) are not met.
Diagram 2: Understanding Matrix Effects (Ion Suppression)
This diagram visualizes why validation often fails for NPS metabolites in urine.
Caption: Mechanism of Ion Suppression. Co-eluting matrix components compete with the analyte for ionization energy, reducing the signal and causing validation failure.
Experimental Data: Performance Benchmarks
The following data represents typical performance metrics for a validated NPS method (e.g., synthetic cannabinoid metabolites in urine) comparing the two platforms.
| Parameter | LC-QQQ (Targeted) | LC-HRMS (Untargeted) | Acceptance Criteria (ASB 036) |
| LOD (Sensitivity) | 0.05 ng/mL | 0.5 - 1.0 ng/mL | Signal-to-Noise > 3:1 or Prob > 99% |
| Linearity ( | > 0.995 | > 0.990 | |
| Bias (Accuracy) | < 5% | < 10% | |
| Precision (%CV) | < 4% | < 8% | |
| Matrix Effect | 15% Suppression | 25% Suppression | No specific limit, but CV of ME must be < 20% |
| Data File Size | ~500 KB / sample | ~500 MB / sample | N/A |
Expert Insight on Data
Note the Matrix Effect difference. HRMS methods often use "generic" gradient elution to capture everything, which may not separate the analyte from matrix salts as effectively as a targeted QQQ method optimized specifically for that analyte's retention time. This highlights the trade-off: HRMS gives you breadth; QQQ gives you optimized precision.
References
-
ANSI/ASB Standard 036. (2019).[2][3] Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[2][4] [Link]
-
Matuszewski, B. K., et al. (2003).[5][6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Wille, S. M. R., et al. (2022). Liquid Chromatography High Resolution Mass Spectrometry in Forensic Toxicology: What Are the Specifics of Method Development, Validation and Quality Assurance? [Link]
Sources
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. aafs.org [aafs.org]
- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 4. aafs.org [aafs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(4-methylphenyl)propan-1-ol
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-1-(4-methylphenyl)propan-1-ol. As a compound structurally related to regulated substances, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative references.
Hazard Identification and Waste Characterization: The First Imperative
Therefore, all waste containing this compound must be treated as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[8][9] This compound should be evaluated for these characteristics in the context of your specific waste stream.
Immediate Action:
-
Consult your institution's Environmental Health & Safety (EHS) office. They are the definitive authority on local, state, and federal disposal regulations.
-
Always assume the waste is hazardous. Erring on the side of caution is critical.
-
Never dispose of this chemical down the drain or in regular trash. [8][10] This can lead to environmental contamination and significant legal penalties.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling this compound and its associated waste, a comprehensive PPE protocol is mandatory to prevent exposure.
-
Eye Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][11][12]
-
Skin Protection: Wear chemically compatible gloves and protective clothing to prevent skin contact.[1][3][13] Nitrile gloves are a common standard, but always check the manufacturer's compatibility chart for the specific solvents in your waste stream.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, use a NIOSH/MSHA-approved respirator in accordance with OSHA regulations found in 29 CFR 1910.134.[1][3][11]
-
Laboratory Controls: Always handle the chemical and its waste inside a certified chemical fume hood to minimize inhalation exposure.[14] Facilities should be equipped with an eyewash station and a safety shower.[1][12][13]
Waste Segregation and Containment: Preventing Catastrophic Reactions
Proper segregation is fundamental to safe chemical waste management. Incompatible chemicals, when mixed, can react violently, generating heat, toxic gases, or explosions.[15]
Core Principles of Segregation:
-
Dedicated Waste Container: Designate a specific, compatible waste container solely for this compound and its related waste (e.g., contaminated consumables).
-
Compatibility is Key: The container must be chemically compatible with the waste.[9][16][17][18] For liquid waste, use a container designed for liquids, and avoid metal containers for corrosive materials.[17] Often, the original product container is a suitable choice.[17]
-
Segregate by Hazard Class: Store containers of this waste away from incompatible hazard classes. A general guideline is to separate:
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment bins to contain potential leaks or spills.[10]
| Hazard Summary & Disposal Requirements | |
| Compound | This compound |
| Potential Hazards | Harmful if swallowed/inhaled, Skin/Eye Irritant, Potential Mutagen, Aquatic Toxicity.[1][3][13][19] |
| Regulatory Consideration | Treat as RCRA Hazardous Waste. Potential controlled substance precursor.[6][8][20] |
| Disposal Route | DO NOT dispose in sewer or regular trash.[8][10] Must be collected by a licensed hazardous waste vendor. |
| Required PPE | Safety Goggles, Compatible Gloves, Lab Coat, Respiratory Protection (if dust/aerosol risk).[1][11] |
| Container Type | Chemically compatible, leak-proof, with a secure lid.[9][16][17] |
| Storage Location | Designated Satellite Accumulation Area (SAA), within secondary containment.[15][18] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for accumulating and disposing of this compound waste in a laboratory setting. This process is governed by EPA regulations for Satellite Accumulation Areas (SAAs).[15][21][22] An SAA is a designated laboratory area at or near the point of waste generation.[15][22]
Step 1: Container Selection and Preparation
-
Select a container that is in good condition, free of damage, and chemically compatible with the waste stream.[9][17][18]
-
Ensure the container has a secure, leak-proof screw cap or closure.[10][16]
Step 2: Waste Accumulation
-
Add the waste to the designated container.
-
Crucially, keep the container closed at all times except when actively adding waste. [10][17][18] Do not leave a funnel in the container opening.[18]
-
Do not mix incompatible waste streams in the same container.[10]
Step 3: Labeling
-
From the moment the first drop of waste is added, the container must be labeled.[17]
-
The label must, at a minimum, include the following information:[15][17][23]
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all constituents (no formulas or abbreviations).
-
The approximate percentage or volume of each component.
-
The associated hazard(s) (e.g., Flammable, Toxic, Corrosive).
-
Step 4: Storage in the Satellite Accumulation Area (SAA)
-
Store the labeled, closed container in your designated SAA.[15]
-
The SAA must be under the control of laboratory personnel.[8][18]
-
Ensure the container is within a secondary containment tray or bin.[10]
-
Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[22]
Step 5: Arranging for Disposal
-
Once the waste container is full (or within one year of the first addition for partially filled containers), it must be removed from the SAA.[15][21]
-
A full container must be removed within three days.[15]
-
Contact your institution's EHS department to schedule a waste pickup.[10][17]
-
Complete any required hazardous material pickup forms, providing accurate information about the waste composition.[17]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Minor Spill (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using a chemical spill kit with appropriate absorbent material (e.g., dry earth, sand, or other non-combustible material).[24]
-
Collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[17][24]
-
Clean the affected area.
-
-
Major Spill (Beyond Lab's Capacity to Handle):
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
If safe to do so, close doors to the affected area to contain vapors.
-
Contact your institution's emergency response team and EHS office immediately.[10]
-
Chemical Waste Disposal Workflow
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mephedrone - Wikipedia [en.wikipedia.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. durhamtech.edu [durhamtech.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
- 14. eu-controlledchems.com [eu-controlledchems.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. research.columbia.edu [research.columbia.edu]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. Narcotics Control Bureau [narcoticsindia.nic.in]
- 21. epa.gov [epa.gov]
- 22. MedicalLab Management Magazine [medlabmag.com]
- 23. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 24. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 2-Amino-1-(4-methylphenyl)propan-1-ol
Executive Summary & Risk Context[1][2][3][4][5]
Critical Distinction: Do not confuse this substance with common industrial amino alcohols like 2-Amino-2-methyl-1-propanol (AMP). Substance Identity: 2-Amino-1-(4-methylphenyl)propan-1-ol is structurally analogous to 4-Methylnorephedrine and 4-Methylcathine . Hazard Classification: High Bioactivity / Unknown Potency . Based on Structure-Activity Relationship (SAR) analysis, this compound acts as a sympathomimetic amine. Beyond standard chemical corrosivity, it poses a risk of systemic central nervous system (CNS) stimulation (tachycardia, hypertension) via inhalation or dermal absorption.
Operational Mandate: Adopt Control Band 4 (Potent Compound) protocols. Handling requires full containment; standard benchtop manipulation is insufficient.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Performance" principle, prioritizing permeation resistance against organic amines and particulate exclusion.
Hand Protection: The Double-Gloving Protocol
Amines are notorious for permeating thin nitrile rubber. You must use a dual-layer system.
| Layer | Material Specification | Function | Brand Examples (Reference) |
| Inner | Nitrile (Low Modulus) Thickness: 4–5 mil | Tactility & last-line defense. Color indicator (e.g., white) preferred to show outer glove breach. | Ansell TouchNTuff® |
| Outer | Nitrile (Extended Cuff) Thickness: ≥8 milORLaminate (EVOH) | Primary chemical barrier. Extended cuff must cover lab coat wrist. Laminate is required if handling solutions >10% concentration. | Microflex® 93-260 or Silver Shield® (for spill cleanup) |
Scientist's Note: If using standard 4-mil nitrile gloves, breakthrough for substituted amines can occur in <15 minutes. Change outer gloves every 30 minutes of active handling or immediately upon splash.
Respiratory & Ocular Protection[3][6]
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Solid State): If weighing outside a hood (not recommended) or inside a powder containment balance enclosure, use a P100 (HEPA) Half-Face Respirator . Surgical masks provide zero protection against bioactive amine dust.
-
Ocular: Chemical Goggles (indirect venting) are mandatory. Safety glasses allow dust entry from the sides.
Operational Workflow: Step-by-Step
This protocol minimizes the generation of electrostatic dust, a common issue with phenylpropanolamine derivatives.
Phase A: Preparation & Weighing
-
Static Neutralization: These solids are often fluffy and static-prone. Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) inside the balance draft shield before opening the vial.
-
Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
-
Taring: Tare the receiving vessel (with lid) before adding the solid. Avoid transferring powder into an open vessel on a live balance; remove the vessel, add powder, seal, and re-weigh.
Phase B: Solubilization & Transfer
-
Solvent Selection: Dissolve the solid immediately to reduce inhalation risk.
-
Preferred: Methanol or Ethanol (high solubility, easy cleanup).
-
Avoid: Chlorinated solvents (DCM) initially, as they can react violently with certain amines if trace metal catalysts are present, though less likely here.
-
-
Transfer: Use positive displacement pipettes for solutions to prevent dripping (low surface tension of organic solutions).
Phase C: Decontamination
-
Acid Wash: Amines are basic. Decontaminate glassware and surfaces with a dilute acidic solution (e.g., 5% Acetic Acid or Citric Acid) to convert the free base into a non-volatile, water-soluble salt.
Visualized Decision Logic
The following diagrams illustrate the decision-making process for Risk Assessment and Emergency Response.
Risk Assessment & PPE Selection Logic
Caption: Logic flow for determining controls based on physical state. Note the emphasis on static control for solids.
Emergency Spill Response
Caption: Step-by-step spill response emphasizing chemical neutralization.
Waste Disposal & Compliance
Do NOT dispose of down the drain. This compound is ecotoxic and a potential regulated precursor.
-
Segregation:
-
Create a specific waste stream labeled: "Basic Organic Waste (Contains Bioactive Amines)."
-
Incompatibility Alert: Do NOT mix with concentrated Oxidizing Acids (Nitric, Perchloric) or Acid Chlorides in the waste container. This can cause immediate exothermic reaction and gas evolution.
-
-
Chemical Deactivation (Optional Pre-treatment):
-
If required by local EHS, treat the waste with excess 1N Hydrochloric Acid (HCl) to form the hydrochloride salt. This reduces volatility and skin permeation risk during transport.
-
-
Final Disposal:
-
Pack in high-density polyethylene (HDPE) carboys.
-
Route for High-Temperature Incineration via a licensed hazardous waste contractor.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160382 (Cathine analogs). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). The National Institute for Occupational Safety and Health (NIOSH) - Control Banding. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
